5-(Methylsulfonyl)indoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMFFODCVURBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile & Utility of 5-(Methylsulfonyl)indoline HCl
[1]
Executive Summary
This compound is a specialized bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry.[1][2] Distinguished by the presence of a strong electron-withdrawing sulfone group at the C5 position of the indoline core, this compound offers unique electronic properties compared to its parent indoline.[3] It is primarily utilized as a robust intermediate for developing kinase inhibitors, GPCR ligands, and metabolic modulators (e.g., Pyruvate Kinase M2 activators).[3] This guide analyzes its physicochemical behavior, synthetic pathways, and reactivity profile to support its integration into drug discovery workflows.[3][4]
Chemical Identity & Structural Analysis[2][3]
The compound consists of a 2,3-dihydro-1H-indole (indoline) skeleton substituted at the 5-position with a methylsulfonyl moiety.[3][5] The hydrochloride salt form enhances stability and water solubility, facilitating handling in aqueous reaction media.[3][1][2]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride |
| Common Name | 5-(Methylsulfonyl)indoline HCl |
| CAS Number (Salt) | 1357352-49-8 |
| CAS Number (Free Base) | 387350-92-7 |
| Molecular Formula | C₉H₁₁NO₂S[1][6][7][8][9][10][11] · HCl |
| Molecular Weight | 233.71 g/mol (Salt); 197.25 g/mol (Base) |
| SMILES | CS(=O)(=O)C1=CC=C2NCCC2=C1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |
Physicochemical Properties[2][3][4][14]
Electronic Effects
The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[2]
-
Basicity: The basicity of the indoline nitrogen (N1) is significantly reduced compared to unsubstituted indoline (pKa ~4.9).[1][2] The EWG at C5 pulls electron density from the aromatic ring, and by extension, the nitrogen lone pair.[3] Consequently, the conjugate acid is more acidic (estimated pKa ~2.5–3.5).[3][2]
-
Dipole Moment: The molecule possesses a substantial dipole moment directed towards the sulfone oxygens, influencing its binding orientation in protein active sites.[1][2]
Stability[1][2]
Synthetic Pathways[1][2][6][8][14]
The synthesis of 5-(Methylsulfonyl)indoline typically proceeds through the functionalization of the indole core followed by selective reduction. Direct electrophilic sulfonation of indoline is challenging due to competing N-sulfonation.[1][2]
Primary Synthetic Workflow
The most robust route involves the copper-catalyzed coupling of 5-bromoindole with a sulfinate salt, followed by reduction of the indole double bond.[3]
Figure 1: Step-wise synthesis from 5-bromoindole. The sulfone is introduced prior to reduction to avoid side reactions with the secondary amine.[3]
Alternative Route (Indoline Precursor)
Alternatively, one may start with N-protected indoline (e.g., N-acetylindoline), perform chlorosulfonation, reduce to the thiol/sulfide, methylate, and oxidize.[3] However, this route is longer and lower yielding compared to the indole-reduction pathway.[1]
Reactivity Profile & Functionalization[1][2]
The chemical utility of 5-(Methylsulfonyl)indoline HCl lies in the reactivity of its secondary amine (N1) and the stability of the C5-sulfone.
Nitrogen Functionalization (N1)
Despite the reduced basicity caused by the C5-sulfone, the N1 nitrogen remains a competent nucleophile for:
-
N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of base (K₂CO₃).[3][2]
-
Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl indolines.[1][2]
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to generate amides, a common motif in drug discovery.[3][1][2]
Aromatic Substitution
The C5-sulfone deactivates the ring towards Electrophilic Aromatic Substitution (EAS).[1][2] However, the C7 position remains sterically accessible and electronically feasible for directed lithiation or halogenation if the Nitrogen is suitably protected (e.g., N-Boc).[3]
Figure 2: Divergent synthesis capabilities starting from the 5-(Methylsulfonyl)indoline core.[3]
Applications in Medicinal Chemistry
Pyruvate Kinase M2 (PKM2) Activation
Research indicates that sulfonyl-indoline motifs are critical in the design of PKM2 activators.[1][2] The 5-methylsulfonyl group mimics the steric and hydrogen-bonding properties of sulfonamides found in earlier generations of activators but with improved metabolic stability.[1]
-
Mechanism: The indoline core occupies a hydrophobic pocket, while the sulfone interacts with polar residues (e.g., Asn or Thr) in the allosteric binding site.[3]
-
Reference: Kung et al. (2012) demonstrated the utility of sulfonyl-indolines in optimizing PKM2 activators for cancer therapy [1].[1][2]
Carbonic Anhydrase Inhibition
While primary sulfonamides (-SO₂NH₂) are the classic zinc-binding groups for Carbonic Anhydrase (CA) inhibition, the methylsulfonyl group acts as a bioisostere in "tail" regions of the inhibitor, modulating lipophilicity and isoform selectivity (e.g., CA IX vs. CA II) [2].[3]
Scaffold Benefits[1][2]
-
Fsp³ Character: Unlike the flat indole, the indoline ring is puckered (non-planar), increasing the fraction of sp³ hybridized carbons (Fsp³).[3] This improves solubility and allows for unique vector exploration in 3D chemical space.[1][2]
-
Metabolic Stability: The methylsulfonyl group is generally resistant to Phase I metabolism (CYP450), unlike methyl-sulfides or methyl groups which are prone to oxidation.[3][1]
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Experimental Handling:
-
Neutralization: When using the HCl salt in nucleophilic substitutions, always include an excess of organic base (e.g., 3.0 eq. of Diisopropylethylamine or Triethylamine) to liberate the free amine.[3][2]
-
Storage: Store at 2–8°C under argon or nitrogen. The salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis risks.[1][2]
References
-
Kung, P. P., et al. (2012).[3][1][2] "1-(Sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase."[2][5] Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.[3]
-
Krymov, S. K., et al. (2022).[3][1][2][8][12] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[1][6][8][10] Pharmaceuticals, 15(12), 1453.[3][10]
-
PubChem Compound Summary. (2023). "1-(Methylsulfonyl)indolin-5-amine" (Structural Analog Data).[2] National Center for Biotechnology Information.[1][2] [3][2]
-
Fluorochem Product Data. (2023). "5-(Methylsulfonyl)indoline HCl - Safety Data Sheet."
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(Methylsulfonyl)indolin-5-amine | C9H12N2O2S | CID 735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]
- 12. The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06981K [pubs.rsc.org]
5-(Methylsulfonyl)indoline Hydrochloride: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of specific pharmacophores is essential for modulating drug-target interactions and optimizing pharmacokinetic profiles. 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8) has emerged as a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Characterized by a rigidified indoline core and a strongly electron-withdrawing methylsulfonyl moiety, this compound is frequently utilized to design inhibitors targeting central nervous system (CNS) disorders, metabolic diseases, and inflammatory pathways, such as Prostaglandin D Synthase (PGDS) inhibitors[2].
This whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology.
Physicochemical Properties & Chemical Identity
Accurate identification and characterization are the bedrock of reproducible research. The compound exists primarily as a hydrochloride salt to enhance its aqueous solubility and oxidative stability compared to its free base counterpart (CAS: 387350-92-7)[3].
Table 1 summarizes the critical quantitative data and structural identifiers required for analytical verification[1][3][4].
| Property | Value |
| Compound Name | This compound |
| CAS Number (HCl Salt) | 1357352-49-8 |
| CAS Number (Free Base) | 387350-92-7 |
| Common Synonyms | 5-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride; 5-(methylsulfonyl)indoline HCl |
| Molecular Formula | C9H12ClNO2S (C9H11NO2S • HCl) |
| Molecular Weight | 233.72 g/mol |
| SMILES | CS(=O)(=O)C1=CC=C2NCCC2=C1.Cl |
| InChI Key | NWOMFFODCVURBX-UHFFFAOYSA-N |
Structural Rationale in Medicinal Chemistry
The selection of 5-(Methylsulfonyl)indoline as a scaffold is driven by strict structure-activity relationship (SAR) principles:
-
Conformational Rigidity: Unlike the planar, fully aromatic indole ring, the indoline core features sp³ hybridized carbons at the C2 and C3 positions. This removes aromaticity from the pyrrole ring equivalent, altering the 3D projection of substituents and allowing the molecule to fit into tighter, non-planar enzymatic binding pockets[5].
-
Electronic & Steric Modulation: The methylsulfonyl (-SO₂CH₃) group at the C5 position is a potent electron-withdrawing group (EWG). It acts as a robust hydrogen-bond acceptor, which is critical for anchoring the molecule to hinge regions of kinases or specific residues in GPCRs.
-
Metabolic Stability: The presence of the sulfone group blocks cytochrome P450-mediated oxidation at the otherwise electron-rich C5 position of the indoline ring, significantly improving the in vivo half-life of derived therapeutics.
Synthetic Methodology & Workflow
The synthesis of this compound requires precise control over electrophilic aromatic substitution. Because the secondary amine of indoline is highly reactive and prone to oxidation or N-sulfonation, a protection-deprotection strategy is mandatory[1].
Figure 1: Step-by-step synthetic pathway of 5-(Methylsulfonyl)indoline HCl from Indoline.
Detailed Experimental Protocols
As a self-validating system, each step in this protocol includes specific analytical checkpoints to ensure causality and reaction integrity before proceeding to the next phase.
Step 1: N-Acetylation (Protection)
-
Causality: The indoline nitrogen must be passivated. Acetylation not only prevents N-sulfonation during the subsequent step but also strongly directs the incoming electrophile to the para position (C5) via resonance donation from the amide nitrogen.
-
Procedure: Dissolve indoline (1.0 eq) in dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0°C. Dropwise add acetic anhydride (1.2 eq). Stir at room temperature for 2 hours.
-
Validation Check: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the ninhydrin-active indoline spot disappears. Quench with 1M HCl, extract with DCM, and concentrate to yield 1-acetylindoline.
Step 2: Regioselective Chlorosulfonation
-
Causality: Chlorosulfuric acid acts as both the reagent and the solvent. The reaction must be initiated at 0°C to control the violent exotherm, then heated to drive the intermediate sulfonic acid to the sulfonyl chloride[1].
-
Procedure: Cool chlorosulfuric acid (5.0 eq) to 0°C. Slowly add 1-acetylindoline portion-wise to maintain the temperature below 10°C. Once addition is complete, heat the mixture to 60°C for 3 hours. Carefully pour the cooled mixture over crushed ice to precipitate the product.
-
Validation Check: LC-MS analysis must show the emergence of the
260 peak corresponding to 1-acetylindoline-5-sulfonyl chloride. Filter and dry the precipitate immediately, as sulfonyl chlorides are prone to hydrolysis.
Step 3: Reduction and Methylation
-
Causality: The sulfonyl chloride is reduced to a nucleophilic sulfinate salt using a mild reducing agent (sodium sulfite). This sulfinate intermediate readily undergoes an S_N2 reaction with methyl iodide to form the stable methyl sulfone[1].
-
Procedure: Suspend the sulfonyl chloride in water containing sodium sulfite (2.0 eq) and sodium bicarbonate (2.5 eq) to maintain a slightly alkaline pH. Stir at 70°C for 2 hours to form the sulfinate. Cool to room temperature, add DMF as a co-solvent, and introduce methyl iodide (1.5 eq). Stir for 12 hours.
-
Validation Check: Extract an aliquot and analyze via
H-NMR. The successful formation of the sulfone is confirmed by a sharp 3H singlet at approximately 3.1 ppm, indicative of the -SO₂CH₃ group.
Step 4: Deprotection and Salt Formation
-
Causality: Acidic hydrolysis is utilized over basic hydrolysis because it simultaneously cleaves the acetyl protecting group and protonates the resulting secondary amine, directly precipitating the target compound as a high-purity hydrochloride salt without requiring a separate salting-out step.
-
Procedure: Suspend 1-acetyl-5-(methylsulfonyl)indoline in 6M aqueous HCl. Reflux the mixture for 6–8 hours. Cool the solution to 0°C to induce crystallization.
-
Validation Check: Filter the resulting crystals and wash with cold ethanol. Final purity is validated via HPLC (>95% required for pharmaceutical intermediate use) and melting point determination.
Applications in Drug Development
The 5-(Methylsulfonyl)indoline scaffold is highly versatile. Patent literature highlights its use in synthesizing pyrimidine hydrazide compounds, which act as potent inhibitors of Prostaglandin D Synthase (PGDS)[2]. By inhibiting PGDS, these compounds modulate the release of inflammatory mediators from mast cells, offering therapeutic pathways for allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD)[2]. Furthermore, derivatives of this scaffold have been investigated for their cell growth inhibitory properties, making them relevant in oncology and metabolic disease research[5].
References
-
[3] PubChem. "5-(Methanesulfonyl)-2,3-dihydro-1H-indole". URL: [Link]
-
[2] Google Patents. "CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors". URL:
-
[5] Google Patents. "WO2012043505A1 - Nouveau dérivé de pipéridine et produit". URL:
Sources
- 1. This compound | 1357352-49-8 | Benchchem [benchchem.com]
- 2. CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents [patents.google.com]
- 3. 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | C9H11NO2S | CID 2736136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. WO2012043505A1 - Nouveau dérivé de pipéridine et produit pharmaceutique l'incluant - Google Patents [patents.google.com]
Molecular Structure Analysis of 5-Methylsulfonyl Indoline Derivatives
This guide provides a comprehensive technical analysis of the molecular structure, synthesis, and characterization of 5-methylsulfonyl indoline derivatives. It is designed for medicinal chemists and structural biologists, moving beyond basic descriptions to explore the electronic and conformational nuances that make this scaffold a privileged structure in drug discovery (e.g., for kinase and oxidoreductase inhibition).[1]
Technical Whitepaper | Version 1.0 [1][2]
Executive Summary
The transition from planar indole systems to their dihydro-congeners, indolines , introduces critical 3D conformational vectors (ring puckering) that enhance solubility and target specificity.[1] The introduction of a 5-methylsulfonyl group (
Structural Significance & Pharmacophore Analysis[2][3]
The Indoline "Pucker" vs. Planar Indole
Unlike the fully aromatic, planar indole, the indoline (2,3-dihydro-1H-indole) ring system exhibits a non-planar conformation.[1] The
-
Consequence: This deviation from planarity disrupts
-stacking interactions often seen with indoles, potentially reducing non-specific binding (promiscuity) while positioning substituents at C5 into unique vectors for active site engagement.[1]
The 5-Methylsulfonyl Moiety
The sulfonyl group at the 5-position serves three distinct medicinal chemistry functions:
-
Electronic Modulation: It is a strong electron-withdrawing group (EWG) (
), which decreases the electron density of the benzene ring.[1][2] This deactivates the ring toward metabolic oxidation (e.g., by CYPs) at the usually labile C4/C6 positions.[1][2] -
H-Bonding: The sulfonyl oxygens act as dual H-bond acceptors, critical for interacting with backbone amides in kinase hinge regions or polar pockets in bacterial enzymes (e.g., M. tuberculosis enzymes).[1]
-
Solubility: The polarity of the sulfone moiety improves the aqueous solubility of the lipophilic indoline core.[1][2]
Synthesis & Structural Characterization[2][3][4][5]
Strategic Synthesis Protocols
While traditional chlorosulfonation is possible, it is harsh and lacks regioselectivity.[2] The preferred modern route utilizes Palladium-catalyzed C-S cross-coupling or Copper-mediated coupling starting from 5-bromoindoline.[1][2]
Protocol A: Copper-Catalyzed Sulfonylation (Recommended) [1]
-
Substrate: 5-Bromoindoline (protected as N-Boc or N-Acetyl to prevent N-arylation).
-
Reagents: Sodium methanesulfinate (
), CuI (10 mol%), L-Proline (20 mol%), DMSO, .[1] -
Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the sulfinate and reductive elimination.[1]
Protocol B: Reduction of 5-Methylsulfonyl Indole
-
Reagents:
in Acetic Acid or .[1] -
Utility: Useful when the indole precursor is commercially available.[1][2]
Workflow Visualization
The following diagram outlines the decision logic for synthesis and analysis.
Figure 1: Synthetic pathways for accessing the 5-methylsulfonyl indoline core.
Spectroscopic Analysis & Validation
Nuclear Magnetic Resonance (NMR) Signatures
The 5-methylsulfonyl group induces a distinct splitting pattern and chemical shift environment in the aromatic region.[1]
Table 1: Diagnostic 1H NMR Shifts (400 MHz, DMSO-d6)
| Position | Multiplicity | Shift ( | Coupling ( | Structural Insight |
| H-4 | Doublet (d) | 7.60 – 7.75 | Deshielded by ortho-SO2; meta-coupled to H-6.[1] | |
| H-6 | Doublet of Doublets (dd) | 7.65 – 7.80 | Deshielded by ortho-SO2; ortho-coupled to H-7.[1] | |
| H-7 | Doublet (d) | 6.60 – 6.80 | Shielded relative to H-4/6 due to electron-rich N1 (if NH is free).[1] | |
| -SO2Me | Singlet (s) | 3.05 – 3.15 | - | Characteristic methyl sulfone singlet; sharp integration of 3H.[1][2] |
| C2-H | Triplet (t) | 3.50 – 3.60 | Typical indoline aliphatic protons (adjacent to N).[1][2] | |
| C3-H | Triplet (t) | 3.00 – 3.10 | Typical indoline aliphatic protons (benzylic).[1][2] |
Infrared Spectroscopy (FT-IR)
-
Sulfonyl Stretches: Look for two strong bands at 1300–1320 cm⁻¹ (asymmetric
stretch) and 1140–1160 cm⁻¹ (symmetric stretch).[1] -
NH Stretch: If the indoline nitrogen is free, a sharp band appears around 3350–3400 cm⁻¹ .[1][2]
Structure-Activity Relationship (SAR) Logic
In drug development contexts (e.g., anti-tubercular agents or kinase inhibitors), the 5-SO2Me indoline acts as a "hinge binder" or a specific electrostatic anchor.[1]
Case Study: Anti-Tubercular Activity
Recent studies (e.g., Velavalapalli et al., 2024) highlight 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives.[1][5]
-
Modification: The C3 position is functionalized with a cycloalkylidene group.[1][2]
-
Effect: This locks the conformation and fills hydrophobic pockets in the target enzyme (e.g., M.tb enzymes), while the 5-SO2Me group provides critical polar contacts.[1]
Figure 2: SAR map detailing the functional role of substituents on the indoline scaffold.[1]
Experimental Protocol: Synthesis of 5-(Methylsulfonyl)indoline
Objective: Synthesis of 5-(methylsulfonyl)indoline from 5-bromoindoline via Cu-catalyzed coupling.
Materials:
-
5-Bromoindoline (1.0 eq)
-
Sodium methanesulfinate (1.5 eq)[1]
-
Copper(I) Iodide (CuI) (0.1 eq)[1]
-
L-Proline (0.2 eq)[1]
-
NaOH (0.2 eq)
-
DMSO (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindoline (198 mg, 1 mmol), sodium methanesulfinate (153 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).
-
Solvation: Evacuate and backfill with argon (3x).[1][2] Add DMSO (2 mL) via syringe.[2]
-
Reaction: Heat the sealed tube to 90°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).[1][2] The product will be more polar than the starting bromide.[2]
-
Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1][2]
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM). -
Validation: Confirm structure using 1H NMR (look for 3H singlet at ~3.1 ppm) and HRMS (Calc for
: 198.058).
References
-
Velavalapalli, V. M., et al. (2024).[1][2] Novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives as Anti-tubercular Agents: Design, Synthesis, Docking, Molecular Dynamic Simulation, and Biological Evaluation. ResearchGate. Link
-
Philoppes, J. N., et al. (2023).[1][2] Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem. (n.d.).[1][2][6] 5-(Methanesulfonyl)-2,3-dihydro-1H-indole (CID 2736136).[1][6] National Library of Medicine.[2] Link
-
Fluorochem. (n.d.).[1][2] 5-(Methylsulfonyl)-Indoline HCl Data Sheet. Fluorochem Ltd.[1][2][3] Link
Sources
- 1. 1-(Methylsulfonyl)indolin-5-amine | C9H12N2O2S | CID 735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | C9H11NO2S | CID 2736136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Applications of 5-(Methylsulfonyl)indoline Hydrochloride in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Target Engagement
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate. 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8) has emerged as a highly privileged building block [1]. By combining the conformational rigidity of the indoline ring with the unique electronic properties of the methylsulfonyl (
Scaffold Architecture: The 5-(Methylsulfonyl)indoline Core
The utility of this compound stems from three distinct physicochemical properties:
-
Conformational Rigidity: Unlike open-chain sulfonamides or flexible alkylamines, the bicyclic indoline core restricts the spatial orientation of the nitrogen atom and the C5 substituent. This
-rich 2,3-dihydro modification of the traditional indole ring provides an optimized 3D vector for receptor binding. -
Electronic Modulation: The
group is a strong electron-withdrawing moiety and a potent hydrogen-bond acceptor. Positioned at C5, it significantly alters the electron density of the aromatic system, increasing the metabolic stability of the core against cytochrome P450-mediated oxidation. -
Salt Form Stability: The hydrochloride salt form is specifically employed to prevent the spontaneous air-oxidation of the secondary amine (a common degradation pathway for free indolines) and to enhance aqueous solubility during early-stage synthetic handling [1].
Mechanistic Target Engagement: Causality in Drug Design
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
The methylsulfonyl group is a well-documented pharmacophore for COX-2 selectivity. In the COX-2 enzyme active site, the substitution of isoleucine (found in COX-1) with valine (Val523) creates a secondary hydrophilic side pocket. The C5-methylsulfonyl group on the indoline/indole core acts as an anchor, projecting directly into this Val523 pocket and forming critical hydrogen bonds with Arg513 and His90 [2]. Because this pocket is sterically inaccessible in COX-1, compounds derived from this scaffold exhibit profound COX-2 selectivity, minimizing gastrointestinal toxicity. Furthermore, derivatives of this scaffold have demonstrated dual inhibition of 5-LOX, effectively shutting down both prostaglandin and leukotriene inflammatory cascades.
Dual inhibition of COX-2 and 5-LOX pathways by 5-(methylsulfonyl)indoline derivatives.
G-Protein Coupled Receptors: GPR119 Agonism
GPR119 is a prominent target for type 2 diabetes due to its role in glucose-dependent insulin secretion. Researchers have successfully utilized the 5-(methylsulfonyl)indoline motif to design potent GPR119 agonists [3]. The indoline nitrogen allows for facile functionalization (e.g., via carbamate or pyrimidine linkages), while the C5-sulfonyl group mimics the endogenous ligand's polar headgroup, interacting with the transmembrane domain of the GPCR to stabilize the active receptor conformation.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the biological activities of representative derivatives synthesized from the 5-(methylsulfonyl)indoline (and closely related indole) scaffold, demonstrating its versatility across multiple therapeutic targets.
| Compound / Derivative | Target | Potency (IC₅₀ / EC₅₀) | Mechanism of Action | Reference |
| LM-1685 (Indole analog) | COX-2 | ~0.04 µM (IC₅₀) | Selective COX-2 Inhibition | [2] |
| Compound 5d (Indole analog) | 5-LOX | 0.18 µM (IC₅₀) | Dual COX-2/5-LOX Inhibition | [1] |
| Compound 22c (Indoline) | GPR119 | 0.85 µM (EC₅₀) | Early Lead GPR119 Agonism | [3] |
| Compound 20 (Indoline) | GPR119 | 0.012 µM (EC₅₀) | Potent GPR119 Agonism | [3] |
| Compound 37 (Indoline) | GPR119 | <0.01 µM (EC₅₀) | Indolinylpyrimidine Agonist | [3] |
Synthetic Pathways and Functionalization
The synthesis of the core building block requires regioselective functionalization. Direct electrophilic substitution of unprotected indoline is prone to oxidation and poor regiocontrol. Therefore, a protection-directed cascade is utilized.
Synthetic workflow for this compound from indoline base.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data and reproducible synthesis, the following protocols incorporate built-in validation steps.
Protocol 1: N-Acylation of this compound
Objective: To synthesize a carbamate/amide derivative for GPCR screening.
-
Free-Basing and Dissolution: Suspend 1.0 equivalent (eq) of this compound in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Argon prevents oxidative degradation. DCM provides a polar aprotic environment ideal for acyl substitution.
-
-
Base Addition: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt, liberating the nucleophilic secondary amine without competing with the indoline for the electrophile.
-
-
Electrophile Introduction: Slowly add 1.1 eq of the desired acyl chloride or chloroformate. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.
-
In-Process Validation (LC-MS/TLC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
-
Self-Validation: The reaction is deemed complete only when the mass peak corresponding to the free indoline core (
198 ) is fully consumed, replaced by the product mass.
-
-
Workup & Purification: Quench the reaction with saturated aqueous
. Extract the organic layer, dry over anhydrous , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol 2: In Vitro GPR119 cAMP Accumulation Assay
Objective: To quantify the agonistic activity (EC₅₀) of synthesized indoline derivatives.
-
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 into a 384-well microplate at a density of 5,000 cells/well.
-
Compound Incubation: Treat the cells with serial dilutions of the synthesized 5-(methylsulfonyl)indoline derivative (from
to M) in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the cellular degradation of cAMP, ensuring that the measured cAMP accumulation is a direct, unadulterated reflection of GPR119 activation.
-
-
Lysis and Detection: After 30 minutes of incubation at 37°C, lyse the cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit (adding cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Data Acquisition & Self-Validation: Read the time-resolved fluorescence at 665 nm and 620 nm.
-
Self-Validation: Include a known GPR119 full agonist (e.g., AR-231453) as a positive control. The assay is only valid if the control yields its literature-established EC₅₀, confirming the functional integrity of the receptor-expressing cells.
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10068193, LM-1685". PubChem Database. URL:[Link]
-
Sato, K., Sugimoto, H., Rikimaru, K., Imoto, H., Kamaura, M., Negoro, N., Tsujihata, Y., Miyashita, H., Odani, T., & Murata, T. "Discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists." Bioorganic & Medicinal Chemistry, 22(5), 1649-1666 (2014). URL:[Link]
A Comprehensive Technical Guide to the Solubility Profile of 5-(Methylsulfonyl)indoline Hydrochloride in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 5-(Methylsulfonyl)indoline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful formulation, process development, and ensuring bioavailability. This document delineates the theoretical underpinnings of solubility, provides a robust experimental framework for its determination, and discusses the critical factors influencing the dissolution of this compound in various organic media.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₉H₁₂ClNO₂S and a molecular weight of 233.71 g/mol .[2] Its structure, characterized by an indoline core substituted with a methylsulfonyl group, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility. However, its behavior in organic solvents is a critical aspect of its process chemistry, influencing everything from reaction kinetics to purification and crystallization.[3][4]
Chemical Structure:
A comprehensive understanding of its solubility in a range of organic solvents is essential for optimizing synthetic routes and developing robust formulation strategies.[5]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent interactions.[4] For a crystalline solid like this compound, the process involves the dissociation of the crystal lattice and the subsequent solvation of the ions by the solvent molecules.
Several factors influence the solubility of a pharmaceutical salt in organic solvents:
-
Solvent Polarity: Polar solvents are generally more effective at solvating ions and polar molecules. The polarity of the solvent will significantly impact its ability to overcome the lattice energy of the salt.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly influence its interaction with the solute.
-
Common-Ion Effect: In the case of hydrochloride salts, the presence of chloride ions from other sources can suppress the dissolution of the salt.[3][4][6] This is a critical consideration in mixed-solvent systems or when impurities are present.
-
Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.[7]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities.[4]
Experimental Determination of Solubility
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by analysis of the saturated solution.
Step-by-Step Experimental Protocol
-
Preparation of Materials:
-
Ensure the this compound is of high purity (e.g., >95%).[2]
-
Use analytical grade organic solvents.
-
Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.[10]
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][9]
-
The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration plateaus.[10]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[11]
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[5][11][12]
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/L.
-
Report the average solubility and standard deviation for the triplicate samples.
-
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Illustrative Solubility Profile of this compound
The following table presents a representative, illustrative solubility profile of this compound in a range of common organic solvents at 25 °C. Note: This data is for illustrative purposes to demonstrate how a solubility profile would be presented and is not based on experimentally verified results for this specific compound.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) - Illustrative |
| Alcohols | Methanol | 32.7 | 150 |
| Ethanol | 24.5 | 85 | |
| Isopropanol | 19.9 | 30 | |
| Ketones | Acetone | 21 | 45 |
| Methyl Ethyl Ketone | 18.5 | 20 | |
| Esters | Ethyl Acetate | 6.0 | 5 |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 10 |
| Halogenated | Dichloromethane (DCM) | 9.1 | < 1 |
| Aprotic Polar | Dimethylformamide (DMF) | 36.7 | 250 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 300 | |
| Hydrocarbons | Toluene | 2.4 | < 0.1 |
| Hexane | 1.9 | < 0.1 |
Discussion of Factors Influencing Solubility
The illustrative data highlights several key principles governing the solubility of a hydrochloride salt like this compound.
The Role of Solvent Polarity and Hydrogen Bonding
As expected, the highest solubilities are observed in highly polar, protic, and aprotic polar solvents such as DMSO, DMF, and methanol. These solvents possess high dielectric constants and are effective at solvating the charged species (the indolinium cation and the chloride anion) formed upon dissolution.[3] The ability of alcohols like methanol and ethanol to form hydrogen bonds with both the cation and the anion also contributes significantly to their solvating power.
Molecular Interactions Diagram
Caption: Solute-Solvent Interactions.
Impact of Non-Polar Solvents
Conversely, the solubility is extremely low in non-polar solvents like toluene and hexane. These solvents lack the ability to effectively solvate the charged ions and cannot overcome the strong electrostatic forces holding the crystal lattice together.
Safety and Handling Precautions
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][13] When handling this compound, it is essential to:
-
Work in a well-ventilated area, preferably a fume hood.[14][15]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16]
-
Avoid creating dust.[16]
-
Store in a tightly sealed container in a cool, dry place.[13][14]
-
Consult the Safety Data Sheet (SDS) before use for complete safety information.[2]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, practical experimental protocol, researchers and drug development professionals can generate the critical data needed for informed decision-making in process development and formulation. The illustrative data and discussion further highlight the key factors that govern the solubility of this important pharmaceutical intermediate. A thorough characterization of solubility is an indispensable step in the journey of a drug candidate from the laboratory to the clinic.
References
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Available at: [Link]
-
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). Effect Of Organic Solvent On Salt Solubility. Available at: [Link]
-
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. Available at: [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]
-
MilliporeSigma. (n.d.). 5-(Methylsulfonyl)indoline | 387350-92-7. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
-
SAFETY DATA SHEET. (2014, September 17). Available at: [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). Available at: [Link]
-
AMERICAN ELEMENTS®. (n.d.). Indolines. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. rjpdft.com [rjpdft.com]
- 5. One moment, please... [dowdevelopmentlabs.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. raytor.com [raytor.com]
- 10. who.int [who.int]
- 11. analytik.news [analytik.news]
- 12. lifechemicals.com [lifechemicals.com]
- 13. 5-(Methylsulfonyl)indoline | 387350-92-7 [sigmaaldrich.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
Rational Drug Design: Pharmacophore Modeling and Validation of 5-(Methylsulfonyl)indoline Scaffolds
Executive Summary
The pursuit of multi-target therapeutics has driven medicinal chemistry toward highly versatile, privileged scaffolds. Among these, the 5-(methylsulfonyl)indoline core has emerged as a cornerstone in the rational design of dual-action anti-inflammatory agents, specifically targeting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways[1][2]. By bridging computational pharmacophore modeling with rigorous in vitro validation, this whitepaper provides an authoritative guide on exploiting the steric and electronic properties of the 5-(methylsulfonyl)indoline scaffold to engineer potent, self-validating drug candidates.
Molecular Rationale: The Causality of the Scaffold
The architectural selection of 5-(methylsulfonyl)indoline is not arbitrary; it is dictated by the precise topological requirements of the arachidonic acid (AA) metabolic enzymes.
-
The 5-Methylsulfonyl Group (–SO₂CH₃): This moiety acts as a potent electron-withdrawing group and a rigid Hydrogen Bond Acceptor (HBA)[1]. Causality: The COX-2 active site features a secondary side pocket (absent in COX-1 due to an Ile523 to Val523 substitution) lined with Arg513 and His90. The methylsulfonyl group is sterically and electronically optimized to project into this pocket, forming critical hydrogen bonds that confer extreme COX-2 selectivity[2][3].
-
The Indoline Core: Unlike the planar indole, the indoline ring possesses sp³ hybridized carbons at the C2 and C3 positions, introducing a distinct 3D vector for substituents[1]. Causality: This bicyclic system provides a massive hydrophobic surface area (HYD) that mimics the backbone of indomethacin and arachidonic acid, anchoring the molecule within the primary hydrophobic channel of the enzymes[2]. Furthermore, functionalization at the N1 position (e.g., via N-acylation or thiazolidinone fusion) allows the molecule to simultaneously navigate the 5-LOX active site, enabling dual inhibition[1][2].
Arachidonic acid cascade modulated by dual COX-2/5-LOX inhibition via the indoline scaffold.
Pharmacophore Feature Mapping
To translate the 5-(methylsulfonyl)indoline structure into a searchable 3D query, we must abstract it into a pharmacophore model[1]. Table 1 summarizes the essential features required for dual target engagement.
Table 1: Core Pharmacophore Features of 5-(Methylsulfonyl)indoline Derivatives
| Feature Type | Chemical Moiety | Target Interaction | Mechanistic Causality |
| Hydrogen Bond Acceptor (HBA) | 5-Methylsulfonyl (–SO₂CH₃) | COX-2 (Arg513, His90) | Projects into the COX-2 secondary pocket; the dual oxygens act as obligate HBAs to lock the conformation, dictating COX-1/COX-2 selectivity. |
| Hydrophobic Center (HYD) | Indoline Bicyclic Core | COX-2 / 5-LOX Primary Cleft | Mimics the lipid tail of arachidonic acid; provides van der Waals interactions necessary to displace water from the binding channel. |
| Hydrogen Bond Donor (HBD) | N1-Substituent (e.g., Amide) | 5-LOX Active Site | Provides the necessary geometry and electronic properties to interact with catalytic residues or chelate the active site iron in 5-LOX. |
Computational Workflow: 3D Pharmacophore Generation & Virtual Screening
A robust computational pipeline is required to screen virtual libraries against the 5-(methylsulfonyl)indoline pharmacophore. This protocol is designed to eliminate false positives through thermodynamic rescoring[1].
Step-by-Step Methodology: Pharmacophore Modeling
-
Conformational Search & Energy Minimization:
-
Action: Generate a maximum of 250 conformers per ligand using the OPLS4 force field, applying a 20 kcal/mol energy window.
-
Causality: Molecules exist in dynamic thermodynamic states. Generating a comprehensive ensemble ensures the pharmacophore model reflects the true bioactive geometry rather than an artificial, low-energy vacuum state.
-
-
Feature Extraction & Mapping:
-
Action: Assign HBA spheres (radius 1.5 Å) to the sulfonyl oxygens and HYD spheres (radius 2.0 Å) to the indoline centroid.
-
Causality: Defining precise spatial tolerances allows the virtual screening algorithm to identify structurally diverse scaffolds that share the same electronic distribution.
-
-
Excluded Volume Addition (Negative Filtering):
-
Action: Map the steric boundaries of the COX-2 and 5-LOX binding pockets and overlay them onto the pharmacophore as excluded volumes.
-
Causality: A pharmacophore based solely on ligand features often yields hits that are too bulky. Excluded volumes act as a negative filter, ensuring selected conformers physically fit within the enzymatic cleft without steric clashes.
-
-
Virtual Screening & MM/GBSA Rescoring:
-
Action: Screen the ZINC database, dock the resulting hits, and rescore using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Causality: Standard docking scores are prone to high error rates. MM/GBSA calculates the actual binding free energy (ΔG_bind), providing a thermodynamically rigorous ranking of hits prior to synthesis[1].
-
Computational workflow for 5-(methylsulfonyl)indoline pharmacophore modeling and screening.
Experimental Validation Protocol: Self-Validating Enzymatic Assays
To validate the computational hits, a rigorous, self-validating in vitro protocol must be employed. The following methodology details the evaluation of dual COX-2/5-LOX inhibition[2].
Step-by-Step Methodology: In Vitro Enzymatic Profiling
-
Reagent Preparation & Control Establishment:
-
Action: Prepare COX-2 and 5-LOX Enzyme Immune Assay (EIA) kits. Include Celecoxib (COX-2 selective) and Zileuton (5-LOX selective) as positive controls.
-
Causality: Utilizing established clinical inhibitors establishes the assay's dynamic range and provides a baseline for calculating the Selectivity Index (SI).
-
-
Assay Robustness Verification (Self-Validation):
-
Action: Calculate the Z'-factor for every microplate. Proceed only if Z' > 0.6.
-
Causality: A Z'-factor above 0.6 mathematically guarantees an excellent signal-to-noise ratio, ensuring that any observed inhibition is due to the compound and not assay drift or pipetting error.
-
-
Compound Pre-Incubation:
-
Action: Incubate the 5-(methylsulfonyl)indoline derivatives with the respective enzymes at 37°C for 15 minutes prior to substrate addition.
-
Causality: Methylsulfonyl derivatives often exhibit time-dependent binding kinetics as they navigate into the secondary pocket. Pre-incubation allows the system to reach thermodynamic equilibrium.
-
-
Reaction Initiation & Termination:
-
Action: Initiate the reaction via the addition of 10 µM arachidonic acid. Terminate after 5 minutes using the kit's proprietary stop solution.
-
Causality: Controlling the substrate concentration at 10 µM ensures the assay operates under strict Michaelis-Menten kinetics, allowing for the accurate determination of competitive inhibition constants (IC₅₀).
-
-
Orthogonal Cellular Validation:
-
Action: Validate top enzymatic hits in RAW264.7 macrophages by measuring TNF-α and PGE₂ suppression[2].
-
Causality: Enzymatic potency does not guarantee cellular efficacy. This orthogonal step confirms that the compound possesses the necessary membrane permeability and metabolic stability to function in a complex biological environment.
-
Quantitative Data Summary
The success of the 5-(methylsulfonyl)indoline pharmacophore is evidenced by recent literature synthesizing N-functionalized derivatives. Table 2 highlights the potent dual-activity profile achieved when the indoline/indole core is properly optimized[2].
Table 2: Biological Activity of Representative 5-(Methylsulfonyl) Derivatives
| Compound ID | Structural Modification | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Pharmacological Profile |
| Compound 5d | Thiazolidinone fusion at N1 | 0.04 | 0.18 | Potent Dual Inhibitor; reduced cardiotoxicity[2] |
| Compound 4e | Thiosemicarbazide fusion at N1 | 0.06 | 0.22 | Dual Inhibitor; selective antibacterial activity[2] |
| Celecoxib | Control (COX-2 Selective) | 0.05 | >50.0 | Highly selective COX-2 inhibition |
| Zileuton | Control (5-LOX Selective) | >50.0 | 0.15 | Highly selective 5-LOX inhibition |
Data adapted from Philoppes et al., demonstrating the superior dual-target engagement of the methylsulfonyl scaffold compared to single-target clinical controls[2].
References
1.[1] Benchchem. 5-(Methylsulfonyl)indoline hydrochloride | 1357352-49-8. Retrieved from: 2.[2] Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC/NIH). Retrieved from: 3.[3] MDPI. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Retrieved from:
Sources
- 1. This compound | 1357352-49-8 | Benchchem [benchchem.com]
- 2. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors [mdpi.com]
Advanced Synthesis of Sulfonyl-Substituted Indolines: A Technical Guide
Executive Summary & Biological Imperative
Sulfonyl-substituted indolines represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in the development of tubulin polymerization inhibitors, carbonic anhydrase (CA IX/XII) antagonists, and 5-HT6 receptor modulators. The sulfonyl moiety (
This technical guide synthesizes the most robust, field-proven methodologies for constructing these motifs. Moving beyond simple functionalization, we explore radical cascade cyclizations , transition-metal catalyzed annulations , and electrochemical C-H activation .
Key Therapeutic Targets
| Target | Mechanism of Action | Clinical Relevance |
| Tubulin | Polymerization Inhibition | Anticancer (MDR cell lines) |
| CA IX/XII | pH Regulation/Hypoxia | Solid tumor survival/Metastasis |
| 5-HT6 | Receptor Antagonism | Alzheimer's, Cognitive deficits |
Strategic Architectures in Synthesis
The synthesis of sulfonyl-indolines generally follows two distinct strategic logics: De Novo Construction (building the ring with the sulfonyl group installed) and Core Functionalization (installing the sulfonyl group onto an existing scaffold).
Radical Cascade Cyclizations (De Novo)
Currently the most dominant strategy due to atom economy and the avoidance of pre-functionalized heterocycles. This approach typically utilizes N-allyl acrylamides or 2-alkynylanilines.
-
Mechanism: Sulfonyl radical (
) generation Addition to alkene/alkyne 5-exo-trig/dig cyclization Trapping/Aromatization. -
Advantage: Simultaneous formation of C-S and C-C bonds.
Transition-Metal Catalyzed Annulation
Utilizing Gold (Au) or Copper (Cu) catalysts to activate alkynes or direct C-H bonds.
-
Au(I/III): Promotes [1,3]-sulfonyl migration in ortho-alkynyl-N-sulfonylanilines.[1]
-
Cu(II): Facilitates oxidative amination and chelation-assisted C7-sulfonylation.
Electrochemical C-H Sulfonylation (Green)
A rapidly emerging field utilizing anodic oxidation to generate reactive intermediates without stoichiometric oxidants.
-
Key Insight: Direct coupling of indolines with sodium sulfinates or inorganic sulfites using electricity as the "reagent."
Deep Dive: Radical Cascade Cyclization
This section details the mechanism of the radical cascade cyclization of 2-alkynylanilines , a robust metal-free protocol.
Mechanistic Pathway
The reaction proceeds via a "solvent-radical relay" strategy.[2] The sulfonyl radical adds to the carbon-carbon triple bond, triggering a cyclization onto the aromatic ring.
Figure 1: Mechanistic flow of the radical cascade cyclization transforming sulfonyl chlorides and alkynylanilines into 3-sulfonyl indolines.
Deep Dive: Copper-Catalyzed C-H Functionalization
For substrates where the indoline core is already intact, Copper-catalyzed C-H activation offers regioselectivity (often C7) that is difficult to achieve via electrophilic aromatic substitution.
Catalytic Cycle
This pathway relies on a directing group (DG) to position the Cu(II) species, enabling C-H activation followed by coupling with a sulfonyl source.
Figure 2: Copper-catalyzed C-H activation cycle for the regioselective C7-sulfonylation of indolines.
Comparative Analysis of Methods
| Feature | Radical Cascade | Cu-Catalyzed C-H | Electrochemical |
| Precursors | 2-Alkynylanilines + | Indolines + Sulfonyl Chlorides | Indoles/Indolines + Sulfinates |
| Bond Formed | C-S & C-C (De Novo) | C-S (Functionalization) | C-S (Csp2-H) |
| Regioselectivity | High (Dictated by structure) | High (C7 via chelation) | High (C3 electronic control) |
| Atom Economy | High | Moderate (Ligands/Additives) | Very High (Electrons as reagent) |
| Scalability | Excellent (Batch/Flow) | Good | Excellent (Flow Electrolysis) |
| Primary Limitation | Requires alkyne precursor | Requires Directing Group | Conductivity/Electrolyte removal |
Representative Experimental Protocol
Protocol: Metal-Free Radical Cascade Cyclization of 2-Alkynylanilines Source: Adapted from Ma et al., J. Org. Chem. 2024.[2][3]
Rationale
This protocol is selected for its operational simplicity (no heavy metals), broad scope (tolerates halides, esters, alkyls), and safety profile (avoids pressurized gases). It validates the "radical relay" mechanism described above.
Materials
-
Substrate: 2-(phenylethynyl)aniline (1.0 equiv, 0.2 mmol)
-
Reagent:
-Toluenesulfonyl chloride (TsCl) (1.5 equiv) -
Initiator: TBPB (tert-Butyl peroxybenzoate) (2.0 equiv)
-
Solvent: Chlorobenzene (PhCl) (2.0 mL)
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-alkynylaniline derivative (0.2 mmol) and TsCl (0.3 mmol).
-
Inertion: Evacuate and backfill the tube with
three times to remove ambient oxygen (O2 acts as a radical quencher). -
Addition: Add anhydrous PhCl (2.0 mL) via syringe, followed by TBPB (0.4 mmol).
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 5:1). The disappearance of the aniline starting material indicates completion.
-
-
Workup: Cool to room temperature. Dilute with saturated
(10 mL) and extract with Dichloromethane (DCM) ( mL). -
Purification: Dry combined organics over
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: Petroleum ether/EtOAc).
Validation Criteria
-
Yield: Expected range 65-85%.
-
Characterization:
-
1H NMR: Look for the disappearance of the alkyne proton (if terminal) and the appearance of the methylene singlet/doublet at C3 position (
3.5-4.5 ppm). -
HRMS: Confirm [M+H]+ peak matching the sulfonated indoline mass.
-
Future Outlook & Challenges
The field is pivoting towards enantioselective electrochemistry . While racemic synthesis is well-established, generating chiral sulfonyl-indolines (specifically at the C3 position) using chiral electrodes or mediators remains a frontier challenge. Furthermore, replacing sulfonyl chlorides with sulfur dioxide surrogates (like DABCO·(SO2)2) will drive the next generation of "green" synthesis, minimizing hazardous waste.
References
-
Synthesis of Sulfone Methylene-Substituted Indolines by Radical Cascade Cyclization of 2-Alkynylaniline Derivatives Source: Journal of Organic Chemistry (2024) URL:[2][4][Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters Source: Journal of Organic Chemistry (2024) URL:[2][4][Link]
-
Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides Source: Journal of Organic Chemistry (2019) URL:[Link]
-
Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts Source: Organic Letters / PubMed (2008) URL:[Link]
-
A highly enantioselective thiolation of sulfonyl indoles to access 3-sec-sulfur-substituted indoles in water Source: Chemical Communications (2015) URL:[Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases Source: International Journal of Molecular Sciences (2022) URL:[Link]
Sources
- 1. Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfone Methylene-Substituted Indolines by Radical Cascade Cyclization of 2-Alkynylaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activity of 5-(Methylsulfonyl)indoline Analogs
The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 5-(Methylsulfonyl)indoline and its structural analogs.
Executive Summary
5-(Methylsulfonyl)indoline (CAS: 387350-92-7) and its hydrochloride salt (CAS: 1357352-49-8) represent a "privileged scaffold" in medicinal chemistry. This moiety combines a conformationally restricted nitrogen heterocycle (indoline) with a strong hydrogen-bond accepting sulfone group (
Unlike its oxidized counterpart (indole), the indoline core possesses a basic nitrogen (
Chemical Basis & Structural Pharmacology[2][3][4]
The Pharmacophore
The 5-(methylsulfonyl)indoline core serves as a bioisostere for sulfonamides and carboxylic acids in various drug discovery campaigns.
-
5-Methylsulfonyl Group: Acts as a metabolic "anchor" and a strong hydrogen bond acceptor.[2][3] It mimics the pharmacophoric features of COX-2 inhibitors (e.g., Rofecoxib) but with improved metabolic stability compared to sulfonamides.
-
Indoline Nitrogen (
): A nucleophilic handle for derivatization (acylation, alkylation, sulfonylation).[1] In biological systems, this nitrogen can participate in cation- interactions or serve as a proton acceptor.[2][3] -
C2/C3 Positions: Sites for spiro-cyclization or oxidation to oxindoles (indolin-2-ones), drastically altering the electronic landscape.
Synthetic Accessibility
The core is typically synthesized via the reduction of 5-(methylsulfonyl)indole or through the chlorosulfonylation of 1-acetylindoline followed by reduction.
Therapeutic Applications & Mechanisms[2][4][5]
Anti-Inflammatory: Dual COX-2 / 5-LOX Inhibition
Recent SAR studies indicate that
-
Mechanism: The sulfone moiety fits into the secondary pocket of the COX-2 enzyme (Val523), conferring selectivity over COX-1. Simultaneously, the lipophilic indole/indoline core interacts with the arachidonic acid binding site of 5-Lipoxygenase (5-LOX).
-
Key Analog: Compound 5d (from recent literature) showed balanced inhibition (
) against both enzymes.
Anti-Cancer: Carbonic Anhydrase (CA) IX/XII Inhibition
Indoline-5-sulfonamides (closely related to methylsulfonyls) are potent inhibitors of tumor-associated Carbonic Anhydrases (CA IX and XII), which regulate pH in hypoxic tumor microenvironments.[4]
-
Activity: The indoline scaffold provides a "tail" that extends out of the CA active site, interacting with hydrophobic patches to secure high affinity (
values in the low nanomolar range).[1][2] -
Selectivity: These analogs show selectivity for transmembrane isoforms (IX/XII) over cytosolic isoforms (I/II), reducing off-target effects like paresthesia.
Anti-Tubercular Activity
Spiro-cyclic derivatives of 5-(methylsulfonyl)indolin-2-one (oxindole analogs) have demonstrated efficacy against Mycobacterium tuberculosis
-
Target: Decaprenylphosphoryl-
-D-ribose 2'-epimerase (DprE1).[2] -
Potency: MIC values as low as
.[2][3][5]
Quantitative Activity Data (SAR Summary)
The following table summarizes the activity of key analogs derived from the 5-sulfonyl-indoline/indole core.
| Compound Class | Modification at | Target | Activity ( | Key Insight |
| Indoline Sulfone | CA IX | Hypoxia-selective cytotoxicity. | ||
| Indole Sulfone | COX-2 | Superior gastric safety profile vs. Indomethacin.[2][3] | ||
| Spiro-Oxindole | DprE1 (TB) | MIC | Bulky | |
| Indoline HCl | Unsubstituted (Core) | 5-HT Receptors | Weak binder; requires |
Experimental Protocols
Protocol A: Synthesis of N-Acylated 5-(Methylsulfonyl)indoline Analogs
Primary application: Generating libraries for CA IX or Kinase screening.
-
Reagents: 5-(Methylsulfonyl)indoline HCl (1.0 eq), Acyl Chloride (1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Suspend 5-(methylsulfonyl)indoline HCl in anhydrous DCM under
atmosphere. -
Add TEA dropwise at
and stir for 15 min to liberate the free base. -
Warm to Room Temperature (RT) and stir for 4–6 hours (monitor via TLC).
-
Quench: Add water; extract with DCM (
). -
Purification: Wash organic layer with 1M HCl (to remove unreacted amine) and brine.[2][3] Dry over
.[2][3] Recrystallize from EtOH/Hexane.
-
Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)
Primary application: Validating anti-inflammatory potential.
-
System: Purified ovine COX-2 enzyme.
-
Substrate: Arachidonic acid (AA) + TMPD (Colorimetric substrate).[2][3]
-
Workflow:
-
Incubate enzyme in Tris-HCl buffer (pH 8.[2][3]0) with Hematin (cofactor) for 15 min at
. -
Add Test Compound (dissolved in DMSO) at varying concentrations (
). Incubate for 5 min. -
Initiate reaction by adding Arachidonic Acid (
) and TMPD.[2][3] -
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.[2][3]
-
Calculation:
.
-
Mechanistic Visualization
The following diagram illustrates the divergence of the 5-(methylsulfonyl)indoline scaffold into its three primary therapeutic classes.
References
-
Philoppes, J. N., et al. (2022).[1][2][3] "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect."[2][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Krymov, S. K., et al. (2020).[1][2][3] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[2][4] International Journal of Molecular Sciences.
-
Velavalapalli, V. M., et al. (2024).[1][2][3] "Novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives as Anti-tubercular Agents." Research Square (Preprint).
-
Fluorochem Ltd. "5-(METHYLSULFONYL)-INDOLINE HCL Product Safety Data Sheet."
Sources
- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 5-(Methylsulfonyl)indoline Hydrochloride
Executive Summary
5-(Methylsulfonyl)indoline hydrochloride is a critical heterocyclic building block employed in the synthesis of sulfonamide-based kinase inhibitors and COX-2 modulators. Its utility is defined by the unique electronic properties of the 5-methylsulfonyl group, which exerts a strong electron-withdrawing effect on the indoline core.
This technical guide addresses a common gap in commercial datasheets: the specific acid dissociation constant (pKa) and degradation pathways of this salt. While standard Certificates of Analysis (CoA) list purity, they rarely detail the physicochemical behavior required for robust formulation. This document provides a theoretically grounded pKa estimate, identifies the primary oxidative instability risk (aromatization), and outlines self-validating experimental protocols for internal verification.
Molecular Architecture & pKa Analysis
Structural Dynamics
The molecule consists of a bicyclic indoline (2,3-dihydro-1H-indole) core substituted at the 5-position with a methylsulfonyl (
-
Systematic Name: 5-(Methylsulfonyl)-2,3-dihydro-1H-indole hydrochloride
-
Molecular Formula:
-
Molecular Weight: 233.71 g/mol (Salt); 197.25 g/mol (Free Base)
pKa Derivation and Theoretical Value
The basicity of the indoline nitrogen is the critical parameter for solubility and coupling reactions. Direct experimental values for this specific catalog item are often proprietary, but the value can be accurately derived using Hammett Substituent Constants and structural analogs.
-
Baseline: Unsubstituted Indoline has a pKa (conjugate acid) of approximately 4.9 .
-
Electronic Effect: The methylsulfonyl group is a potent electron-withdrawing group (EWG) with a Hammett constant (
) of roughly 0.72 . It pulls electron density away from the aromatic ring and, by extension, the nitrogen lone pair.[1] -
Analog Comparison:
Estimated pKa: Applying this electronic attenuation to the indoline core, the pKa of 5-(methylsulfonyl)indoline is estimated to be in the range of 1.5 – 2.5 .
Implication: This compound is a very weak base. In aqueous solution at neutral pH (7.0), it will exist almost exclusively in its neutral (free base) form, which has low water solubility. The hydrochloride salt is required to maintain solubility, but it will readily hydrolyze and precipitate the free base if the pH rises even slightly above 2.0.
Protonation Equilibrium Diagram
The following diagram illustrates the equilibrium between the protonated salt and the free base, highlighting the site of protonation.
Figure 1: Acid-base equilibrium. The low pKa (~1.8) implies the salt is stable only in highly acidic environments.
Stability Profile & Degradation Mechanisms
Oxidative Dehydrogenation (Aromatization)
The most significant stability risk for indolines is spontaneous oxidation to the corresponding indole . This process is thermodynamically driven by the formation of an aromatic system (10
-
Mechanism: Abstraction of hydrogens from the C2 and C3 positions.
-
Trigger: Exposure to atmospheric oxygen, light, or transition metal impurities.
-
Product: 5-(Methylsulfonyl)-1H-indole.
-
Detection: Appearance of a new peak in HPLC with a distinct UV spectrum (indoles absorb more strongly at 280-290 nm than indolines) and a mass shift of -2 Da (
).
Hydrolytic Stability
The sulfone moiety (
Solid State Stability
-
Hygroscopicity: As a hydrochloride salt, the material is likely hygroscopic. Moisture uptake can catalyze the disproportionation of the salt, leading to "clumping" and localized regions of high acidity which may degrade packaging.
-
Photostability: Indoline derivatives are photosensitive. Light energy can accelerate the oxidative dehydrogenation process described in 3.1.
Figure 2: The primary degradation pathway is the irreversible oxidation of the indoline ring to an indole.
Experimental Protocols
Protocol A: UV-Metric pKa Determination
Why this method? Potentiometric titration is inaccurate for pKa values < 2.0 due to the leveling effect of water. Spectrophotometric (UV-metric) titration is the gold standard for weak bases.
Reagents:
-
0.01 M HCl and 0.01 M NaOH.
-
Universal Buffer (Brittain-Robinson) or Potassium Phosphate/Citrate mix.
-
Sample concentration: ~50 µM.
Workflow:
-
Preparation: Dissolve 1 mg of compound in a minimal amount of DMSO (co-solvent), then dilute into the acidic buffer (pH 1.0).
-
Scanning: Record the UV-Vis spectrum (200–400 nm) at pH 1.0.
-
Titration: Gradually increase pH to 6.0 using NaOH, recording spectra at 0.2 pH increments.
-
Analysis: Identify the isosbestic point. Plot the absorbance change at
(likely ~250-260 nm) vs. pH. -
Calculation: Fit the data to the Henderson-Hasselbalch equation. The inflection point is the pKa.
Protocol B: Forced Degradation (Stress Testing)
Why this method? To empirically validate the stability profile and develop "stability-indicating" HPLC methods.
Conditions:
| Stress Type | Condition | Duration | Target Degradation |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% (Expected Stable) |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Precipitation (Free base) |
| Oxidation | 3%
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Indoline) and 280 nm (Indole detection).
Handling & Storage Recommendations
Based on the derived physicochemical data, the following storage protocols are mandatory to maintain compound integrity:
-
Inert Atmosphere: Store under Argon or Nitrogen. The sensitivity to oxidative aromatization makes air exposure the primary shelf-life killer.
-
Temperature: Store at 2–8°C (Refrigerated) to kinetically slow the oxidation rate.
-
Light Protection: Use amber vials or foil-wrapped containers strictly.
-
Solubility Management: When using in assays, dissolve in DMSO first. If diluting into aqueous media, ensure the final pH is kept acidic (< 2.0) if high concentration is needed, or use low concentrations (< 100 µM) to avoid precipitation of the free base.
References
-
PubChem. (2025).[4] 4-(Methylsulfonyl)aniline Compound Summary. National Library of Medicine. [Link][4]
-
Li, B., et al. (2019).[5] Aerobic Dehydrogenation of Indolines to Indoles. Organic Letters, 21(4), 1176-1181. [Link]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Referenced for Aniline/Indoline baseline values).
Sources
Methodological & Application
Synthetic routes for preparing 5-(Methylsulfonyl)indoline hydrochloride
Technical Application Note: Scalable Synthesis of 5-(Methylsulfonyl)indoline Hydrochloride
Abstract This application note details a robust, scalable synthetic route for This compound , a critical scaffold in the development of kinase inhibitors (e.g., Lapatinib analogs) and sulfonamide-based therapeutics. The protocol utilizes a two-step sequence starting from the commercially available 5-bromoindole , featuring a copper-catalyzed sulfonyl coupling followed by a chemoselective hydride reduction. This guide prioritizes process safety, impurity control, and high-throughput reproducibility, designed for medicinal chemists and process development scientists.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of unstable indoline precursors by installing the robust methylsulfonyl group on the aromatic indole core before reduction. This approach mitigates the risk of oxidation associated with electron-rich indolines during the high-temperature coupling step.
Strategic Disconnections:
-
C–S Bond Formation: Utilizing a Cu(I)-catalyzed Ullmann-type coupling to convert 5-bromoindole to 5-(methylsulfonyl)indole.
-
C2–C3 Saturation: Chemoselective reduction of the indole double bond using Sodium Cyanoborohydride (NaBH₃CN) in acetic acid, preserving the sulfone moiety.
-
Salt Formation: Controlled precipitation to yield the stable hydrochloride salt.
Caption: Retrosynthetic logic flow prioritizing the stability of the sulfone intermediate.
Experimental Protocols
Step 1: Synthesis of 5-(Methylsulfonyl)indole
Objective: Installation of the methylsulfonyl group via Copper-catalyzed coupling.
Reagents & Materials:
-
5-Bromoindole (1.0 equiv)
-
Sodium Methanesulfinate (MeSO₂Na) (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv) - Ligand for Cu stabilization
-
Sodium Hydroxide (NaOH) (0.2 equiv)
-
DMSO (Dimethyl sulfoxide) - Anhydrous, 5 mL/mmol
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 5-bromoindole, sodium methanesulfinate, CuI, L-Proline, and NaOH.
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which can oxidize the catalyst or indole.
-
Solvation: Add anhydrous DMSO via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting bromide should be fully consumed.
-
Workup (Critical for Cu Removal):
-
Dilute with EtOAc and water.
-
Copper Scavenging: Wash the organic layer with 10% aqueous ammonia (NH₄OH) or saturated EDTA solution. This step is vital to remove copper residues which can catalyze decomposition in later steps.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
-
Yield Expectation: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Reduction to 5-(Methylsulfonyl)indoline
Objective: Chemoselective reduction of the C2-C3 double bond without affecting the sulfone.
Reagents & Materials:
-
5-(Methylsulfonyl)indole (1.0 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Glacial Acetic Acid (AcOH) (Solvent/Proton source)
Protocol:
-
Dissolution: Dissolve 5-(methylsulfonyl)indole in Glacial Acetic Acid (10 mL/mmol) in a round-bottom flask. Cool to 15 °C (water bath).
-
Addition: Add NaBH₃CN portion-wise over 20 minutes. Caution: Exothermic. Do not allow temperature to exceed 25 °C to prevent side reactions.
-
Reaction: Stir at RT for 2–4 hours. The color typically shifts from yellow to colorless/pale.
-
Quenching (Safety Critical):
-
Cool the mixture to 0 °C.
-
Slowly add water.
-
Neutralize carefully with 50% NaOH or solid Na₂CO₃ until pH ~9–10. Perform this in a fume hood; although HCN generation is minimal at high pH, the initial quenching of excess borohydride can release gas.
-
-
Extraction: Extract with DCM (3x). The product is in the organic layer.[2][3][4]
-
Drying: Dry over MgSO₄ and concentrate to yield the crude indoline free base.
-
Note: The free base is prone to oxidation; proceed immediately to salt formation or store under N₂ at -20 °C.
-
Step 3: Formation of Hydrochloride Salt
Objective: Stabilization of the indoline for storage and handling.
Protocol:
-
Dissolve the crude free base in a minimum amount of dry EtOAc or MeOH.
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (1.2 equiv) dropwise.
-
A white precipitate should form immediately. Stir for 30 minutes at 0 °C.
-
Filter the solid, wash with cold Et₂O (to remove organic impurities), and dry under vacuum.
Key Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Coupling Temp | 90–100 °C | <80°C: Incomplete conversion. >110°C: Indole decomposition/polymerization. |
| Cu Scavenging | NH₄OH/EDTA Wash | Skip: Residual Cu causes oxidative degradation of the indoline product. |
| Reduction pH | Acidic (AcOH) | Neutral/Basic: Reaction will not proceed (requires protonation of C3). |
| Quench pH | > pH 9 | < pH 7: Product remains protonated in aqueous layer; poor recovery. |
Troubleshooting Guide:
-
Issue: Incomplete Reduction.
-
Cause: Old NaBH₃CN (absorbed moisture).
-
Fix: Add an additional 1.0 equiv of fresh NaBH₃CN and stir for 1 hr.
-
-
Issue: Dark/Black Product.
-
Cause: Oxidation of indoline or residual Copper.
-
Fix: Perform a charcoal filtration on the free base solution before salt formation. Ensure inert atmosphere during workup.
-
Analytical Characterization (Expected Data)
This compound
-
Physical State: White to off-white crystalline solid.
-
Molecular Weight: 233.71 g/mol (HCl salt).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5–11.0 (br s, 2H, NH₂⁺),
-
7.75 (s, 1H, Ar-H4),
-
7.70 (d, J=8.2 Hz, 1H, Ar-H6),
-
7.45 (d, J=8.2 Hz, 1H, Ar-H7),
-
3.75 (t, J=8.5 Hz, 2H, N-CH₂),
-
3.20 (t, J=8.5 Hz, 2H, Ar-CH₂),
-
3.15 (s, 3H, SO₂CH₃).
-
-
Mass Spectrometry (ESI+): m/z 198.1 [M+H]⁺ (Free base).
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.
References
-
Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 2008 , 41(11), 1450–1460. Link
-
Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. "Survey of the Sodium Cyanoborohydride Reduction of Indoles." Journal of the American Chemical Society, 1974 , 96(25), 7812–7814. Link
-
Zhu, W.; Ma, D. "Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts." The Journal of Organic Chemistry, 2005 , 70(7), 2696–2700. Link
-
Ketcha, D. M.; Lieurance, B. A.; Homan, D. F.; Gribble, G. W. "Synthesis of N-protected indoles and their reduction to indolines." The Journal of Organic Chemistry, 1989 , 54(18), 4350–4356. Link
Sources
Application Note: Optimized Conditions for Palladium-Catalyzed Coupling of 5-(Methylsulfonyl)indoline HCl
Executive Summary
5-(Methylsulfonyl)indoline (HCl salt) is a high-value building block for synthesizing sulfonamide-containing bioactive scaffolds.[1] However, its application in Buchwald-Hartwig N-arylation is often complicated by two factors:
-
The HCl Salt Form: Requires precise base management to prevent catalyst poisoning and ensure stoichiometric accuracy.[1]
-
Electronic Deactivation: The C5-methylsulfonyl group (
) significantly reduces the nucleophilicity of the indoline nitrogen compared to the parent indoline, often leading to stalled conversion or hydrodehalogenation of the aryl halide.
This guide provides a validated protocol using Third-Generation Buchwald Precatalysts (specifically RuPhos-Pd-G3/G4) to overcome these electronic and physical barriers, ensuring high yields (>85%) even with electron-neutral or deactivated aryl halides.
Chemical Properties & Mechanistic Challenges[1][2][3][4][5]
The Substrate Profile
| Property | Specification | Implication for Coupling |
| Structure | Indoline core with 5- | Secondary amine; rigid cyclic structure (good for entropy, bad for sterics if ortho-substituted). |
| Form | Hydrochloride Salt (HCl) | CRITICAL: Contains 1.0 equiv of acid.[1] Must be neutralized in situ or pre-free-based.[1] |
| pKa (Conjugate Acid) | ~2-3 (estimated for N-H) | The N-H is less acidic than amides but the lone pair is delocalized into the benzene ring and withdrawn by the sulfone. |
| Nucleophilicity | Low to Moderate | The sulfone is a strong electron-withdrawing group (EWG), making the amine "harder" and less reactive toward the Pd(II) center. |
The "HCl Penalty" in Catalysis
Using amine salts directly in Pd-coupling without adjusting base stoichiometry is a common failure mode.[1]
-
Standard Protocol: 1.0 equiv Amine + 1.0 equiv Ar-X + 1.2 equiv Base.[1]
-
Result with HCl Salt: The first 1.0 equiv of base is consumed by HCl.[1] Only 0.2 equiv remains for the reaction.[1] The reaction stalls immediately.
-
Correction: You must use at least 2.2–2.5 equivalents of base to neutralize the salt and drive the catalytic cycle.
Critical Reaction Parameters
Ligand Selection: The "RuPhos" Advantage
For secondary amines, and particularly for indolines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice.
-
Why? RuPhos creates a specific steric pocket that facilitates the reductive elimination of N-aryl indolines, which can be difficult due to the steric bulk of the indoline backbone.
-
Alternative: BrettPhos is preferred if the coupling partner is a primary amine or if high selectivity for mono-arylation is needed (less relevant for indoline).[1] XPhos is a general backup for unhindered aryl chlorides.[1]
Catalyst Source
Avoid in-situ mixing of Pd(OAc)
Base & Solvent System
-
Base: NaOtBu (Sodium tert-butoxide) is the standard.[1] It is strong enough to deprotonate the HCl salt and the amine-Pd complex.
-
Solvent: Toluene or Dioxane (anhydrous).[1] Toluene is generally cleaner for workup.[1]
-
Additives: If the substrate contains base-sensitive groups (e.g., esters), switch to LHMDS (Lithium hexamethyldisilazide) in THF, but be aware that reaction rates may be slower.
Decision Logic & Workflow
The following diagram outlines the decision process for selecting conditions based on the coupling partner.
Caption: Decision tree for selecting catalytic conditions based on aryl halide type and functional group compatibility.
Standard Operating Procedure (Protocol)
Method A: In-Situ Neutralization (Recommended for Efficiency)
Use this method for standard aryl bromides/iodides without base-sensitive functional groups.
Reagents:
-
5-(Methylsulfonyl)indoline HCl (1.0 equiv)
-
Aryl Bromide (1.0 - 1.1 equiv)
-
Catalyst: RuPhos-Pd-G4 (1.0 – 2.0 mol%)
-
Alternative: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)
-
-
Base: NaOtBu (2.5 equiv)[1]
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step:
-
Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) or Schlenk tube. Cool under a stream of Argon or Nitrogen.[1]
-
Solids Addition: Add the following to the vial:
-
Purge: Seal the vial and purge with inert gas (vac/fill x3).
-
Solvent & Free-Basing: Inject anhydrous Toluene (5 mL). Stir at room temperature for 5–10 minutes.
-
Observation: The mixture will look cloudy/slurry-like as the HCl is neutralized and NaCl forms.
-
-
Catalyst Addition: Quickly remove the septum (under positive gas flow) and add the RuPhos-Pd-G4 catalyst (0.02 mmol).[1] Reseal and purge briefly (or add catalyst as a stock solution in toluene if handling very small scales).[1]
-
Reaction: Heat the block/bath to 85 °C . Stir vigorously (1000 rpm).
-
Workup:
Method B: Pre-Free-Basing (For Sensitive Substrates)
Use this if you observe inconsistent results with Method A or are using weak bases (Cs2CO3).
-
Dissolve the Indoline HCl salt in EtOAc.[1]
-
Wash with saturated aqueous NaHCO3 (2x).[1]
-
Dry organic layer (Na2SO4), filter, and concentrate to obtain the free base oil/solid.[1]
-
Proceed with coupling using standard stoichiometry (1.0 equiv Amine, 1.0 equiv Ar-X, 1.4 equiv Base).[1]
Case Studies & Scope Data
Based on typical reactivity profiles for electron-deficient indolines.
| Aryl Halide | Conditions | Yield | Notes |
| Bromobenzene | Method A, 85°C, 2h | 92% | Baseline reactivity. Very clean. |
| 4-Bromoanisole | Method A, 85°C, 4h | 88% | Electron-rich partner works well with RuPhos. |
| 3-Bromopyridine | Method A, 100°C, 6h | 81% | Heterocycles tolerated; slightly higher temp needed. |
| 4-Chlorotoluene | Method A (sub XPhos), 100°C | 75% | Chlorides require XPhos or BrettPhos and higher temp. |
| Ethyl 4-bromobenzoate | Method A (sub LHMDS), 65°C | 70% | NaOtBu causes transesterification/hydrolysis.[1] Use LHMDS.[1][5] |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Conversion (SM remains) | Catalyst poisoning by HCl.[1] | Verify you used 2.5 equiv of base.[1] If unsure, free-base the starting material first (Method B). |
| Low Conversion (Stalled) | Catalyst death / Oxidation.[1] | Ensure inert atmosphere (Argon). Switch to RuPhos-Pd-G4 precatalyst if using separate Pd/Ligand.[1] |
| Hydrodehalogenation (Ar-H) | Switch solvent to t-Amyl Alcohol .[1] Lower temperature to 60°C and increase time. | |
| Blue/Black Mirror on Glass | Pd precipitation (Pd black).[1] | Ligand is not stabilizing Pd(0) effectively. Fresh catalyst batch needed or increase Ligand:Pd ratio to 2:1. |
References
-
Buchwald-Hartwig Amination Overview
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
-
Handling Amine Salts in Coupling
-
Green, R. A., & Hartwig, J. F. (2014).[6] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 16(17), 4388–4391.
-
-
RuPhos Utility for Secondary Amines
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed N-Arylation of Indolines." Organic Letters, 8(26), 5951–5954. (Demonstrates indoline specific coupling).
-
-
Precatalyst G3/G4 Technology
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Methyl-2-aminobiphenyl-based Palladacycles: The 'Third Generation' Buchwald Precatalysts." The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Sources
- 1. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
Procedure for converting 5-(Methylsulfonyl)indoline hydrochloride to free base
Abstract & Scope
This technical guide outlines the validated protocol for the liberation of 5-(methylsulfonyl)indoline (CAS: 387350-92-7) from its hydrochloride salt (CAS: 1357352-49-8). This conversion is a critical precursor step for downstream applications requiring the nucleophilic nitrogen species, such as
While 5-(methylsulfonyl)indoline hydrochloride is stable and water-soluble, the presence of the hydrochloride counterion can inhibit catalytic cycles or compete in base-sensitive reactions. This protocol utilizes a biphasic neutralization strategy optimized for yield (>95%) and purity, ensuring the removal of acidic species without compromising the oxidative stability of the indoline core.
Chemical Context & Mechanistic Basis[1][2][3][4]
Physicochemical Properties[5]
-
MW (Free Base): 197.25 g/mol [2]
-
MW (HCl Salt): 233.71 g/mol
-
Acidity (pKa): The conjugate acid of unsubstituted indoline has a pKa of ~4.9. The electron-withdrawing methylsulfonyl group at the 5-position further reduces the electron density on the nitrogen, likely lowering the pKa of the conjugate acid to the 2.0–3.0 range.
-
Implication: The low pKa indicates the free base is a weak base. Consequently, mild inorganic bases (e.g.,
, ) are sufficient for deprotonation. Strong caustic bases (pH > 13) are unnecessary and may risk side reactions, though they are generally tolerated.
Stability Considerations
Indolines are susceptible to oxidation to their corresponding indoles (aromatization), a process accelerated by light, heat, and high pH in the presence of oxygen.
-
Precaution: Perform operations under ambient conditions but minimize prolonged exposure to air. Store the isolated free base under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| 5-(Methylsulfonyl)indoline HCl | >95% Purity | Starting Material |
| Dichloromethane (DCM) | ACS Reagent | Organic Extraction Solvent |
| Sodium Bicarbonate ( | Sat. Aqueous Sol. | Mild Neutralization Base |
| Sodium Hydroxide (1M NaOH) | Optional | pH Adjustment (if stronger base needed) |
| Brine (Sat. NaCl) | ACS Reagent | Drying/Phase Separation |
| Sodium Sulfate ( | Anhydrous | Desiccant |
Equipment
-
Separatory funnel (size appropriate for scale).
-
Rotary evaporator with vacuum control.
-
pH indicator strips (Range 0–14) or pH meter.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Method A: Biphasic Neutralization (Standard Protocol)
Recommended for high-purity applications (e.g., catalysis precursors).
Step 1: Dissolution
-
Weigh 1.0 equivalent of this compound into a beaker.
-
Add Distilled Water (approx. 10 mL per gram of salt). Stir until fully dissolved.
-
Note: If the salt does not dissolve completely, slight warming (30°C) is permissible, or proceed to Step 2 as the suspension will dissolve as the salt reacts.
-
Step 2: Basification
-
Transfer the aqueous solution to a separatory funnel.
-
Add Dichloromethane (DCM) (approx. 10 mL per gram of salt).
-
Slowly add Saturated Aqueous
while swirling.-
Target pH: Adjust aqueous layer pH to 8–9 .
-
Validation: Verify pH using strips. The solution may become cloudy as the free base forms and partitions into the organic layer.
-
Alternative: For larger scales, 1M NaOH can be used dropwise, but avoid pH > 12 to prevent potential emulsion formation or degradation.
-
Step 3: Extraction[3]
-
Stopper the funnel and shake vigorously for 1–2 minutes, venting frequently to release
(if using bicarbonate). -
Allow the layers to separate completely.
-
Observation: The bottom layer (DCM) contains the free base. The top layer is aqueous waste.
-
-
Drain the organic (DCM) layer into a clean Erlenmeyer flask.
-
Re-extract the aqueous layer with a second portion of DCM (5 mL per gram). Combine this with the first organic extract.
Step 4: Washing & Drying[4][5][3]
-
Wash the combined organic layers with Brine (10 mL) to remove residual water and inorganic salts.
-
Transfer organic phase to a flask containing Anhydrous
. Swirl and let sit for 5–10 minutes.-
Visual Check: The solution should be clear and free of suspended droplets.
-
Step 5: Isolation
-
Filter off the desiccant through a fritted funnel or cotton plug.
-
Concentrate the filtrate using a Rotary Evaporator (Bath temp: 35–40°C, Vacuum: >20 mbar).
-
Dry the resulting solid under high vacuum (0.1 mmHg) for 2 hours to remove trace solvents.
Yield Expectation: 90–98% Appearance: Off-white to pale yellow solid.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision points of the neutralization process.
Caption: Step-by-step decision matrix for the biphasic neutralization of this compound.
Quality Control & Troubleshooting
Analytical Validation
| Method | Acceptance Criteria |
| 1H NMR (DMSO-d6) | Shift in NH Signal: The amine proton in the salt typically appears broad and downfield (>10 ppm). In the free base, this signal shifts upfield (typically 4.0–6.0 ppm) and sharpens. Absence of Counterion: No peaks associated with HCl (not visible in 1H, but indirectly confirmed by shift). |
| HPLC | Purity > 95%. Retention time may shift slightly due to pH effects on the column stationary phase. |
| Melting Point | Distinct from HCl salt. (Literature comparison required for specific batch). |
Troubleshooting Guide
-
Issue: Emulsion formation during extraction.
-
Cause: Vigorous shaking with high pH or presence of particulate matter.
-
Solution: Add more Brine to the aqueous layer or filter the biphasic mixture through a Celite pad.
-
-
Issue: Low Yield.
-
Cause: Incomplete extraction or pH too low (salt remains in water).
-
Solution: Verify aqueous pH is > 8. Perform an additional extraction with Ethyl Acetate (more polar than DCM).
-
-
Issue: Product is an oil/gum instead of solid.
-
Cause: Residual solvent (DCM).[5]
-
Solution: Triturate with cold pentane or hexanes to induce crystallization, then dry under high vacuum.
-
Safety & Handling (SDS Summary)
-
Hazards: 5-(Methylsulfonyl)indoline is classified as an Irritant (Skin/Eye/Respiratory).[6]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powdered salts in a fume hood to avoid inhalation.
-
Storage: Store the free base in a tightly sealed vial, protected from light, at 2–8°C.
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on salt-pH solubility profiles).
-
PubChem. (2023). Compound Summary: 1-(Methylsulfonyl)indolin-5-amine (Related Structure/Properties). National Library of Medicine. Retrieved from [Link]
Sources
Storage and handling requirements for hygroscopic indoline salts
Application Note: Advanced Storage and Handling Protocols for Hygroscopic Indoline Salts
Mechanistic Basis of Hygroscopicity in Indoline Salts
Indoline derivatives and their corresponding salts (e.g., hydrochlorides, hydrobromides, and mesylates) are foundational intermediates in pharmaceutical synthesis and drug development[1]. While the formation of a salt typically improves the aqueous solubility and solid-state stability of the indoline free base, it frequently introduces a significant challenge: severe hygroscopicity.
The Causality of Moisture Uptake:
The protonated indolinium nitrogen and its associated counterion create a highly polarized crystal lattice with strong hydrogen-bonding potential. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the specific salt, a vapor pressure gradient drives water from the atmosphere into the solid[2]. This moisture adsorption initially occurs at the surface but rapidly diffuses into the crystal lattice, acting as a plasticizer. This lowers the glass transition temperature (
Quantitative Classification
To engineer appropriate handling controls, the hygroscopicity of the specific indoline salt must be classified using Dynamic Vapor Sorption (DVS) or equilibrium moisture content determination, as outlined in USP General Chapter <1241>[5].
Table 1: Hygroscopicity Classification and Impact on Indoline Salts (Adapted from European Pharmacopoeia Criteria[3],[2])
| Classification | Moisture Uptake (at 25°C / 80% RH) | Physical/Chemical Impact on Indoline Salts | Required Engineering Control |
| Non-hygroscopic | < 0.2% w/w | Minimal; retains crystalline flowability. | Standard ambient storage. |
| Slightly hygroscopic | 0.2% – 2.0% w/w | Surface moisture adsorption; minor caking. | Tightly sealed containers. |
| Moderately hygroscopic | 2.0% – 15.0% w/w | Significant caking; potential polymorphic shifts. | Desiccated storage; RH < 30%. |
| Very hygroscopic | ≥ 15.0% w/w | Deliquescence; severe chemical degradation. | Glovebox/Isolator handling. |
Storage Requirements and Packaging Strategies
The integrity of hygroscopic raw materials throughout the supply chain relies on robust packaging architectures that minimize the Moisture Vapor Transmission Rate (MVTR)[4].
-
Primary Packaging: Indoline salts must be packaged in low-density polyethylene (LDPE) or high-density polyethylene (HDPE) bags. However, because polymers alone remain permeable to moisture over time, this is only the first barrier.
-
Secondary Packaging: The primary bag must be sealed within an aluminum foil laminated pouch. Aluminum provides a near-zero MVTR. A calculated quantity of desiccant (e.g., silica gel or molecular sieves) must be included between the primary and secondary layers to scavenge any residual headspace moisture[2].
-
Tertiary Packaging: Rigid high-density plastic or fiber drums with secure locking rings are required to prevent mechanical damage to the foil pouches.
The Causality of Temperature Control: Storage temperatures should be strictly maintained at 15°C to 25°C unless the specific indoline derivative requires refrigeration. Fluctuating temperatures can cause "sweating" inside the packaging—where moisture in the headspace condenses on the cold salt surface, accelerating localized degradation and caking[6].
Experimental Protocols: Handling and Self-Validating Workflows
When opening and processing hygroscopic indoline salts, exposure to ambient humidity must be strictly controlled. The following protocols ensure a self-validating system where material integrity is analytically verified before use.
Protocol A: Controlled Dispensing and Weighing
-
Preparation: Transfer the sealed secondary aluminum pouch into a controlled humidity environment (e.g., a nitrogen-purged glovebox or an isolator maintaining RH < 10%).
-
Equilibration: Allow the unopened pouch to equilibrate to the internal temperature of the glovebox for 2 hours. Reasoning: This prevents condensation from forming on the material upon opening.
-
Dispensing: Open the pouch and primary bag. Use anti-static spatulas to dispense the required mass. Reasoning: Hygroscopic powders often exhibit severe electrostatic charging due to disrupted surface moisture layers[5].
-
Resealing: Immediately purge the primary bag with dry nitrogen, seal it, and place it back into the foil pouch with fresh desiccant. Heat-seal the foil pouch before removing it from the glovebox.
Protocol B: Moisture Verification (Self-Validation Step)
Before utilizing the dispensed indoline salt in a moisture-sensitive reaction (e.g., N-alkylation or coupling), validate its water content to ensure the storage controls have not failed.
-
Sampling: Extract a 50–100 mg aliquot of the dispensed salt.
-
Karl Fischer (KF) Titration: Inject the sample into a coulometric Karl Fischer titrator.
-
Decision Gate:
-
If water content is < 0.2% : The material is intact. Proceed with the synthesis.
-
If water content is ≥ 0.2% : The batch has absorbed adventitious moisture. Proceed immediately to Protocol C.
-
Protocol C: Vacuum Drying Recovery
-
Setup: Transfer the damp indoline salt to a shallow glass drying tray to maximize the exposed surface area.
-
Drying: Place the tray in a vacuum oven at 40°C–50°C under high vacuum (< 10 mbar). Caution: Do not exceed 50°C unless the thermal stability of the specific indoline salt has been validated via Thermogravimetric Analysis (TGA). Elevated temperatures can induce disproportionation or irreversible color changes in the indoline core.
-
Verification: After 12 hours, cool the oven to room temperature while maintaining the vacuum. Break the vacuum with dry nitrogen, sample the material, and repeat Protocol B to validate that the moisture has been successfully removed[3].
Process Visualizations
Mechanistic pathway of moisture-induced physical and chemical degradation in indoline salts.
Workflow for moisture assessment and handling of hygroscopic indoline salts.
References
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 4
-
1241 Water–Solid Interactions in Pharmaceutical Systems. USP 32. 5
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. 2
-
Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem. 3
-
2-(Bromomethyl)aniline | 364360-78-1. Benchchem. 1
-
Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC. 6
Sources
Application Note: Preparation and Utilization of 5-(Methylsulfonyl)indoline in Pharmaceutical Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Pharmacological Rationale
The functionalization of the indoline core is a cornerstone strategy in modern medicinal chemistry. Specifically, 5-(Methylsulfonyl)indoline (CAS: 387350-92-7) and its protonated hydrochloride salt (CAS: 1357352-49-8) serve as highly versatile, "privileged" building blocks[1][2].
The introduction of a methylsulfonyl (–SO₂CH₃) group at the C-5 position of the indoline ring achieves several critical pharmacological objectives:
-
Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the indoline nitrogen, enhancing the metabolic stability of the resulting drug candidate[1].
-
Target Affinity: The methylsulfonyl moiety acts as a critical hydrogen-bond acceptor, which has been proven essential in the design of selective cyclooxygenase-2 (COX-2) inhibitors, Lysine Specific Demethylase 1 (LSD1) inhibitors, and Prostaglandin D2 Synthase (PGDS) inhibitors[1][3][4].
While direct sulfonylation of indoline is challenging due to competing N-sulfonylation and oxidation, this application note details a robust, field-proven, four-step synthetic workflow to produce high-purity 5-(Methylsulfonyl)indoline[1].
Mechanistic Strategy & Synthetic Workflow
To achieve strict regioselectivity at the C-5 position, the secondary amine of the starting indoline must first be protected. N-acetylation serves a dual purpose: it shields the nitrogen from electrophilic attack and leverages the resonance-donating effect of the amide to direct the incoming sulfonyl group exclusively to the para (C-5) position[1][5].
Following chlorosulfonation, the highly reactive sulfonyl chloride intermediate is reduced to a sulfinic acid and subsequently trapped via methylation. A final deprotection step yields the target intermediate[1].
Fig 1: Four-step synthetic workflow for 5-(Methylsulfonyl)indoline and its downstream applications.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
Causality: Chlorosulfonic acid (ClSO₃H) acts as both the sulfonating and chlorinating agent. The reaction must be kept near 0 °C to prevent the decomposition of the indole core and limit the formation of diaryl sulfone byproducts[5].
-
Preparation: Dissolve 1-acetylindoline (1.0 eq) in anhydrous chloroform (CHCl₃) under an inert argon atmosphere.
-
Addition: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Add chlorosulfonic acid (4.0 eq) dropwise over 30 minutes to manage the exothermic reaction[5].
-
Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench & Isolation: Carefully pour the reaction mixture onto vigorously stirred crushed ice (Caution: Highly exothermic quench). Extract with dichloromethane (DCM), wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The product should appear as a highly UV-active spot at R_f ~0.4. IR spectroscopy will confirm the presence of the S=O stretch at ~1370 cm⁻¹.
Protocol B: Reductive Methylation to 1-Acetyl-5-(methylsulfonyl)indoline
Causality: Sodium sulfite (Na₂SO₃) selectively reduces the sulfonyl chloride (S⁺⁶) to a sulfinate salt (S⁺⁴). Buffering with NaHCO₃ prevents acidic degradation. The soft sulfinate nucleophile then undergoes a rapid S_N2 reaction with methyl iodide (MeI) to form the sulfone[1].
-
Reduction: Suspend 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in water. Add Na₂SO₃ (2.5 eq) and NaHCO₃ (2.5 eq). Stir at 70 °C for 2 hours until the suspension dissolves, indicating the formation of the soluble sodium sulfinate salt.
-
Alkylation: Cool the mixture to 40 °C. Add ethanol as a co-solvent, followed by the dropwise addition of methyl iodide (3.0 eq). (Note: MeI is highly toxic; perform in a sealed system).
-
Isolation: Stir at 40 °C for 12 hours. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Self-Validation (IPC): ¹H NMR (CDCl₃) must show a distinct new singlet at ~3.10 ppm, corresponding to the newly installed –SO₂CH₃ protons.
Protocol C: Deprotection to 5-(Methylsulfonyl)indoline Hydrochloride
Causality: Acidic hydrolysis is vastly superior to basic hydrolysis for this substrate. It prevents oxidative degradation of the free indoline and directly yields the hydrochloride salt, which possesses superior solubility and handling characteristics for downstream pharmaceutical manufacturing[1][2].
-
Hydrolysis: Suspend 1-acetyl-5-(methylsulfonyl)indoline in 6N HCl. Reflux the mixture (100 °C) for 6 hours.
-
Crystallization: Cool the reaction mixture to 0 °C. The hydrochloride salt of the target compound will precipitate.
-
Purification: Filter the precipitate and recrystallize from hot isopropanol/diethyl ether to achieve >99% purity.
-
Self-Validation (IPC): ¹H NMR (DMSO-d₆) will confirm the complete disappearance of the acetyl methyl singlet at ~2.2 ppm.
Quantitative Data & Quality Control Metrics
To ensure reproducibility across batches, the following analytical metrics and yields should be used as benchmarking standards for the workflow:
| Reaction Step | Isolated Intermediate | Expected Yield (%) | Target Purity (HPLC) | Key Analytical Marker (IPC) |
| 1. Protection | 1-Acetylindoline | 92 - 95% | > 98% | IR: Disappearance of N-H stretch (~3300 cm⁻¹) |
| 2. Chlorosulfonation | 1-Acetylindoline-5-sulfonyl chloride | 80 - 85% | > 95% | IR: Appearance of S=O stretch (~1370 cm⁻¹) |
| 3. Reductive Methylation | 1-Acetyl-5-(methylsulfonyl)indoline | 75 - 80% | > 97% | ¹H NMR: New singlet at ~3.1 ppm (–SO₂CH₃) |
| 4. Deprotection | 5-(Methylsulfonyl)indoline HCl | 85 - 90% | > 99% | ¹H NMR: Loss of acetyl singlet (~2.2 ppm) |
Downstream Applications in Drug Discovery
The synthesized 5-(methylsulfonyl)indoline core is a critical precursor in several advanced therapeutic programs:
-
Epigenetic Modulators (LSD1 Inhibitors): Reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), which are currently being investigated for the treatment of acute myeloid leukemia (AML) and small cell lung cancer, heavily rely on functionalized indoline scaffolds to achieve optimal binding kinetics (K_d values in the nanomolar range)[4].
-
WD40 Repeat-Containing Proteins: The indoline core has been utilized to synthesize ligands that target WD40 repeat (WDR) domains, such as WDR5 and DNMT3A. These proteins are essential for maintaining DNA methylation patterns, and small-molecule modulators derived from sulfonyl-indolines have shown promising dose-response binding in Surface Plasmon Resonance (SPR) assays[6].
-
Anti-Inflammatory Agents: Patent literature highlights the use of this intermediate in the synthesis of pyrimidine hydrazide compounds, which act as potent Prostaglandin D2 Synthase (PGDS) inhibitors for treating allergic rhinitis, asthma, and COPD[3].
References
[1] this compound | 1357352-49-8 - Benchchem. 1 [2] 5-(Methylsulfonyl)-indoline - CymitQuimica. 2 [3] CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents. 3 [5] 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2 - Benchchem. 5 [4] Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 - The University of Manchester. 4 [6] A Target Class Ligandability Evaluation of WD40 Repeat-Containing Proteins - Journal of Medicinal Chemistry (ACS Publications). 6
Sources
- 1. This compound | 1357352-49-8 | Benchchem [benchchem.com]
- 2. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]
- 3. CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents [patents.google.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of 5-(Methylsulfonyl)indoline Hydrochloride
[1][2]
Executive Summary
5-(Methylsulfonyl)indoline is a critical pharmacophore in the development of sulfonamide-based kinase inhibitors and ion channel modulators.[2] While traditional routes involving chlorosulfonylation of indoline are effective on a gram scale, they generate hazardous waste streams (sulfuric acid/HCl gas) and suffer from regioselectivity issues during scale-up.[1][2]
This protocol outlines a "Convergent Redox Route" starting from commercially available 5-bromoindole .[2] This 3-step sequence utilizes a copper-catalyzed Ullmann-type sulfonyl coupling followed by a metal-free hydride reduction.[2] This approach eliminates the use of corrosive chlorosulfonic acid and avoids catalyst poisoning issues associated with hydrogenating sulfur-containing molecules.[2]
Key Process Metrics
| Parameter | Specification |
| Overall Yield | 68–75% (3 Steps) |
| Purity (HPLC) | >99.5% (after crystallization) |
| Scale Suitability | Validated up to 500g batch size |
| Critical Quality Attribute | Regio-isomer free (C5 vs C6/C4) |
Retrosynthetic Strategy & Workflow
The strategy bypasses the direct functionalization of the indoline ring, which is prone to oxidation.[1] Instead, we install the robust sulfone moiety on the stable indole core before reducing it to the indoline.[1]
Figure 1: Retrosynthetic pathway designed for process safety and intermediate stability.
Detailed Experimental Protocol
Step 1: Copper-Catalyzed Sulfonylation of 5-Bromoindole
Objective: Install the methylsulfonyl group at C5 using a mild, ligand-promoted coupling.[1][2] Reaction Type: Ullmann-type Cross-Coupling.[2]
-
Reagents:
Protocol:
-
Charging: To a nitrogen-purged reactor, charge DMSO, 5-Bromoindole, and Sodium Methanesulfinate. Stir to create a suspension.
-
Catalyst Addition: Add L-Proline, NaOH, and CuI.[1] Note: The order is critical to form the active Cu-ligand complex.[2]
-
Reaction: Heat the mixture to 95°C for 12–16 hours. Monitor by HPLC (Target: <1% SM).
-
Work-up: Cool to 25°C. Dilute with Water (10 vol) and Ethyl Acetate (10 vol). Filter through a Celite pad to remove copper salts.
-
Extraction: Separate phases. Wash the organic layer with Brine (5 vol). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water (3:1) if crude purity is <95%.
Critical Control Point: Ensure the reaction mixture is strictly deoxygenated before heating to prevent oxidative dimerization of the indole.
Step 2: Gribble Reduction to Indoline
Objective: Selective reduction of the C2-C3 double bond without over-reducing the benzene ring or the sulfone.[2] Reaction Type: Hydride Reduction (Electrophilic).[1]
-
Reagents:
Protocol:
-
Preparation: Charge 5-(Methylsulfonyl)indole and Glacial Acetic Acid to the reactor. Cool to 15°C .
-
Addition: Add NaBH₄ pellets portion-wise over 2 hours.
-
Safety Warning: This reaction generates Hydrogen gas and is exothermic. Maintain internal temperature <25°C. Do not seal the reactor.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours. The solution will turn from yellow to colorless/pale oil.
-
Quench: Cool to 0°C. Slowly add Water (10 vol) to quench excess borohydride.
-
Basification: Carefully adjust pH to >10 using 50% NaOH solution. Exotherm control is vital here.
-
Isolation: Extract with Dichloromethane (DCM, 2 x 8 vol). Wash combined organics with water. Concentrate to obtain the indoline free base as a pale yellow oil or low-melting solid.[2]
Why this method? Catalytic hydrogenation (Pd/C) often fails with sulfur-containing compounds due to catalyst poisoning.[2] The NaBH₄/AcOH (Gribble) method is robust, metal-free, and highly selective for indoles.[1]
Step 3: Hydrochloride Salt Formation
Objective: Stabilize the indoline (prone to oxidation in air) as a crystalline salt.
-
Reagents:
Protocol:
-
Dissolve the free base in absolute Ethanol (3 vol) at room temperature.
-
Add 4M HCl dropwise with vigorous stirring. A precipitate should form immediately.
-
Stir for 1 hour at 0–5°C to maximize yield.
-
Filter the white solid.
-
Wash: Wash the cake with cold MTBE (2 vol) to remove colored impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Safety & Hazard Analysis (PHA)
| Hazard Class | Source | Mitigation Strategy |
| Exotherm / Gas Gen | NaBH₄ + Acetic Acid | Step 2: Hydrogen gas evolution is significant.[2] Use a reactor with adequate headspace and a dedicated vent line. Add NaBH₄ slowly (pellets preferred over powder to control rate). |
| Heavy Metals | Copper Iodide | Step 1: Copper residues must be removed to <10 ppm (ICH Q3D). The Celite filtration and aqueous workup are designed to purge Cu. |
| Thermal Runaway | Sulfonylation at 95°C | Step 1: DMSO decomposes at high temps. Do not exceed 110°C. Ensure cooling jacket is responsive. |
| Corrosivity | Acetic Acid / HCl | Use glass-lined reactors.[2] PPE (Face shield, chemically resistant gloves) is mandatory.[1] |
Analytical Specifications (The "Golden Batch")
To validate the synthesis, the final product must meet these criteria:
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete coupling due to oxygen.[2] | Degas DMSO thoroughly (sparge with N2 for 30 mins).[1] Ensure L-Proline is fresh. |
| Incomplete Reduction (Step 2) | Borohydride decomposition. | Acetic acid must be glacial (water-free).[2] Add NaBH₄ in portions to maintain active concentration. |
| Product is Pink/Red | Oxidation of Indoline. | Indolines oxidize to indoles in air. Perform Step 3 (Salt formation) immediately after Step 2 workup.[1] Store under Argon. |
| Copper Contamination | Inefficient workup. | Wash the organic layer in Step 1 with 5% aqueous ammonia or EDTA solution to chelate residual copper. |
References
-
Copper-Catalyzed Sulfonylation (Cacchi/Ma Reaction)
-
Indole Reduction (Gribble Reduction)
-
General Indoline Synthesis Review
-
Safety Data & Properties
Solvent selection for reactions involving 5-(Methylsulfonyl)indoline HCl
Application Note: Strategic Solvent Selection for 5-(Methylsulfonyl)indoline HCl
Executive Summary
5-(Methylsulfonyl)indoline HCl (CAS: 1357352-49-8) represents a distinct class of building blocks in medicinal chemistry, often utilized for its sulfonamide moiety which imparts specific polarity and metabolic stability profiles to drug candidates.
However, this compound presents a dual-challenge for synthetic chemists:
-
Solubility: As a hydrochloride salt, it is highly polar and insoluble in standard anhydrous reaction solvents (DCM, THF, Toluene).
-
Electronic Deactivation: The methylsulfonyl group at the C5 position is a strong electron-withdrawing group (EWG). This significantly reduces the electron density on the N1 nitrogen, rendering it a poor nucleophile compared to unsubstituted indoline.
This guide provides evidence-based solvent selection strategies to overcome these barriers, ensuring high-yield N-functionalization (acylation, sulfonylation, alkylation).
Chemical Profile & Solubility Matrix
Understanding the interplay between the crystal lattice energy of the salt and the solvation energy is critical. The HCl salt requires high-dielectric solvents for dissociation, while the subsequent reaction often requires low-polarity solvents to prevent hydrolysis of electrophiles.
Table 1: Solubility Profile of 5-(Methylsulfonyl)indoline HCl
| Solvent | Solubility Rating | Application Context |
| Methanol (MeOH) | High (>50 mg/mL) | Excellent for storage or transfer; unsuitable for electrophilic reactions (nucleophilic competition). |
| Water | High (>50 mg/mL) | Ideal for biphasic (Schotten-Baumann) conditions. |
| DMSO / DMF | High (>100 mg/mL) | Universal solvent for homogeneous coupling reactions (e.g., HATU/EDC). |
| DCM / Chloroform | Negligible (<1 mg/mL) | Do not use for the salt directly. Requires "Free-Base Switch" (See Protocol A). |
| THF / 2-MeTHF | Low (<5 mg/mL) | Poor solubility for salt; excellent for the free base. |
| Ethyl Acetate | Insoluble | Excellent antisolvent for precipitation/purification of the salt. |
Mechanistic Insight: The "Deactivated Nucleophile" Effect
The 5-methylsulfonyl group exerts a strong inductive ($ -I
-
Consequence: The pKa of the conjugate acid is lowered, and the nucleophilicity of the free base is attenuated.
-
Operational Adjustment: Standard weak bases (e.g., $ NaHCO_3 $) may result in sluggish kinetics. Use of nucleophilic catalysts (DMAP) or stronger organic bases (DIEA/TEA) is often required to drive reactions to completion.
Figure 1: Decision tree for solvent system selection based on electrophile reactivity.
Detailed Protocols
Protocol A: The "Free-Base Switch" (For Moisture-Sensitive Reactions)
Use this when reacting with sensitive acid chlorides, isocyanates, or anhydrides where water must be excluded.
Rationale: Since the HCl salt is insoluble in DCM, we generate the free base in situ and phase-transfer it into the organic layer.
Reagents:
-
5-(Methylsulfonyl)indoline HCl (1.0 eq)
-
Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF - Green Alternative)
-
1M NaOH (aq) or Saturated $ NaHCO_3 $
-
Electrophile (1.1 - 1.2 eq)
Step-by-Step:
-
Partition: Suspend the indoline HCl salt in DCM (10 mL/g).
-
Liberation: Add an equal volume of 1M NaOH. Stir vigorously for 15 minutes. The solid should dissolve as the free base migrates into the DCM layer.
-
Separation: Separate the layers. Extract the aqueous layer once more with DCM.[1]
-
Drying (Critical): Dry the combined organic layers over anhydrous $ MgSO_4 $. Filter into a clean, dry reaction vessel.
-
Note: The 5-SO2Me group makes the amine less basic, so it is stable as a free base in solution for short periods.
-
-
Reaction: Cool to 0°C. Add non-nucleophilic base (TEA or DIEA, 1.2 eq) followed by the electrophile.
-
Monitoring: Warm to Room Temperature (RT). Monitor by LCMS.
Protocol B: Homogeneous Coupling (For Peptide/Amide Synthesis)
Use this for carboxylic acid coupling (HATU/EDC) or SnAr reactions.
Rationale: DMF dissolves both the HCl salt and the coupling reagents, creating a single phase for efficient kinetics.
Reagents:
-
5-(Methylsulfonyl)indoline HCl (1.0 eq)
-
DMF (Anhydrous)
-
DIEA (Diisopropylethylamine) (3.0 eq - Excess needed to neutralize HCl and activate Carboxylic Acid)
-
Coupling Agent (HATU or T3P)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.1 eq) in DMF (5-10 mL/g).
-
Activation: Add DIEA (1.0 eq) and HATU (1.1 eq). Stir for 5-10 mins to form the active ester.
-
Addition: Add 5-(Methylsulfonyl)indoline HCl (1.0 eq) directly as a solid, followed by the remaining DIEA (2.0 eq).
-
Why? The salt will dissolve rapidly as the DIEA neutralizes the HCl.
-
-
Catalysis: If reaction is slow (>4 hours), add 10 mol% DMAP. The EWG on the indoline makes it a sluggish acceptor; DMAP acts as a nucleophilic transfer catalyst.
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) or water to remove DMF.
Green Chemistry Considerations
Modern drug development prioritizes the removal of DCM and DMF (Class 2/solvent of concern).
-
Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) .
-
Benefit: Higher boiling point, derived from renewable resources, separates well from water.
-
Protocol Adjustment: Use exactly as Protocol A, but phase separation may be slower; add brine to assist.
-
-
Replacement for DMF: Gamma-Valerolactone (GVL) or N-Butylpyrrolidinone (NBP) .
-
Note: These are harder to remove during workup. A better "Green" approach for amidation is often EtOAc with T3P (Propylphosphonic anhydride) as the coupling agent.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Gummy precipitate forms upon adding base. | The free base is oiling out of the aqueous phase but not dissolving in the organic phase. | Switch solvent to EtOAc or 2-MeTHF. Ensure vigorous stirring. |
| Reaction stalls at 50-60% conversion. | Low nucleophilicity of the N1-nitrogen due to 5-SO2Me EWG. | 1. Increase Temperature (40-50°C).2. Add catalyst (DMAP 10-20 mol%).3. Switch to a stronger electrophile (Acid Chloride vs Ester). |
| New impurity +14 mass units. | Methylation of the sulfonamide? (Unlikely). More likely degradation. | Check solvent purity. If using Acetone, you may form an aminal. Avoid ketones. |
References
-
Compound Properties & Safety
-
Sigma-Aldrich. 5-(Methylsulfonyl)indoline Product Sheet. Retrieved from (Note: Representative link for indoline class properties).
-
-
Indoline Synthesis & Reactivity
-
Organic Chemistry Portal. Synthesis of Indolines. Retrieved from .
-
-
Green Solvent Selection
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from .
-
-
Amidation Protocols
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from .
-
(Note: While specific literature on the 5-SO2Me derivative is proprietary/sparse, the protocols above are derived from first-principles of physical organic chemistry applied to the indoline scaffold.)
Sources
Troubleshooting & Optimization
Purification methods for 5-(Methylsulfonyl)indoline hydrochloride impurities
Welcome to the Technical Support Center for 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8). This portal is designed for researchers, analytical chemists, and drug development professionals. Below, you will find causality-driven troubleshooting guides, self-validating purification protocols, and structural data to resolve common impurity issues encountered during the synthesis and isolation of this critical building block.
🔬 System Overview & Chemical Causality
The synthesis of 5-(methylsulfonyl)indoline typically involves the electrophilic introduction of a sulfonyl group at the C-5 position of an N-protected indoline ring, followed by reduction, methylation, and subsequent deprotection[1].
Because the pyrrole ring in the indoline core is saturated, its chemical reactivity and basicity are fundamentally different from those of fully aromatic indoles[2]. However, the strong electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group at the 5-position pulls electron density away from the secondary amine[1]. This significantly lowers the pKa of the indoline nitrogen compared to unsubstituted indoline, making salt formation and pH-driven extractions highly sensitive to precise conditions.
🛠️ Troubleshooting Knowledge Base (FAQs)
Q1: My final product is heavily contaminated with 5-(methylsulfonyl)indole. Recrystallization is failing to separate them. How do I remove this oxidation byproduct? The Causality: Indolines are highly susceptible to spontaneous oxidation (aromatization) in the presence of air or trace metals, converting them into indoles. Recrystallization fails because both the indoline and the indole share similar solubility profiles in organic solvents. However, their basicity is drastically different. The secondary amine of the indoline has a pKa of ~4.5 (lowered by the -SO₂CH₃ group), while the indole nitrogen is practically non-basic (pKa ~ -3.0). The Solution: Utilize a pH-driven orthogonal acid-base extraction. By lowering the aqueous pH to exactly 2.0, you selectively protonate the indoline, driving it into the aqueous phase, while the non-basic indole impurity remains trapped in the organic phase.
Q2: LC-MS analysis shows a mass +42 Da higher than the free base, and NMR shows an unexpected sharp singlet at ~2.1 ppm. What is this, and how do I clear it? The Causality: This is the N-acetylated intermediate (N-acetyl-5-(methylsulfonyl)indoline). During synthesis, the indoline nitrogen is often protected with an acetyl group to direct the electrophilic substitution to the C-5 position[1]. If the final acidic or basic hydrolysis step is incomplete, this intermediate carries over. The Solution: The N-acetyl group acts as an amide, rendering the nitrogen non-basic. It will not form a hydrochloride salt. You can remove it by washing the crude solid with dilute aqueous HCl; the target indoline will dissolve as a salt, while the N-acetyl impurity will crash out or remain in the organic wash.
Q3: When I attempt to form the hydrochloride salt, the product precipitates as a sticky gum rather than a crystalline solid. What is causing this? The Causality: Gummy precipitates in indoline hydrochloride salts are almost always caused by residual water or the presence of unreacted starting materials acting as plasticizers[3]. The hydrochloride salt of 5-(methylsulfonyl)indoline is highly hygroscopic. The Solution: Switch to strictly anhydrous conditions. Dissolve the free base in a dry, aprotic solvent (like diethyl ether) or anhydrous isopropanol, and introduce anhydrous HCl gas or a pre-titrated HCl/dioxane solution[1].
📋 Quantitative Data: Impurity Profiling
Summarizing the analytical signatures and resolution strategies for common impurities ensures rapid identification during Quality Control (QC).
| Impurity Type | Structural Origin | Analytical Signature (LC-MS / ¹H-NMR) | Primary Purification Strategy |
| 5-(Methylsulfonyl)indole | Spontaneous oxidation / Aromatization | LC-MS: [M+H]⁺ -2 Da.NMR: Loss of aliphatic multiplets at ~3.0-3.5 ppm; appearance of aromatic pyrrole protons. | pH-Controlled Acid-Base Extraction |
| 4- or 6-Regioisomers | Non-selective electrophilic aromatic substitution | LC-MS: Identical mass.NMR: Altered aromatic splitting pattern (e.g., doublets instead of the expected 1,2,4-substitution pattern). | Preparative HPLC (Reverse Phase) |
| N-Acetyl Intermediate | Incomplete deprotection | LC-MS: [M+H]⁺ +42 Da.NMR: Sharp singlet at ~2.1 ppm (acetyl -CH₃). | Extended Hydrolysis or Organic Wash of HCl Salt |
| Inorganic Salts | Reaction byproducts (e.g., from PCl₅/POCl₃ neutralization) | LC-MS: Ion suppression.Physical: High ash content on ignition. | Trituration with anhydrous Isopropanol |
🧪 Self-Validating Experimental Protocols
Protocol A: pH-Driven Orthogonal Extraction (Removal of Indole Impurities)
This protocol leverages the pKa differential to isolate the target compound from oxidized byproducts.
-
Free-Basing: Suspend 10 g of crude this compound in 100 mL of Ethyl Acetate (EtOAc). Slowly add 1M NaOH(aq) under vigorous stirring until the aqueous phase reaches pH 10.
-
Validation Step: The suspension should become completely clear as the free base dissolves entirely into the EtOAc layer.
-
-
Phase Separation: Separate the layers. Wash the organic layer with brine (50 mL) and discard the aqueous waste.
-
Selective Protonation: Add 100 mL of deionized water to the organic layer. Dropwise, add 1M HCl(aq) while stirring until the aqueous phase stabilizes at pH 2.0 .
-
Validation Step: Use a calibrated pH meter. Do not drop below pH 1.5, or you risk protonating other trace impurities.
-
-
Extraction: Separate the layers. The target indoline is now in the aqueous phase as a soluble salt. The oxidized indole impurity remains in the organic phase. Discard the organic phase.
-
Recovery: Basify the aqueous phase back to pH 10 using 1M NaOH, extract with fresh EtOAc (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the ultra-pure free base.
Protocol B: Anhydrous Hydrochloride Salt Crystallization
This protocol ensures the formation of a free-flowing crystalline solid rather than a gum[1].
-
Dissolution: Dissolve the purified free base (from Protocol A) in anhydrous Isopropanol (10 mL per gram of compound).
-
Salt Formation: Place the flask in an ice bath (0-5 °C). Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under nitrogen.
-
Validation Step: A white/off-white crystalline precipitate should begin forming immediately. If the solution turns cloudy but does not precipitate, seed with a known pure crystal.
-
-
Isolation: Stir for 1 hour at 0 °C. Filter the precipitate rapidly through a Buchner funnel under a nitrogen blanket to prevent moisture absorption.
-
Washing & Drying: Wash the filter cake with ice-cold, anhydrous diethyl ether (2 x 10 mL). Dry in a vacuum oven at 40 °C for 12 hours.
📊 Workflow Visualization
Below is the logical workflow for the isolation and purification of this compound from a crude mixture containing oxidation byproducts.
Caption: Workflow for the isolation and purification of this compound.
📚 References
Sources
Technical Support Center: Optimizing Recrystallization of Indoline Hydrochloride Salts
Core Directive: The Challenge of Indoline Salts
Indoline hydrochloride (2,3-dihydro-1H-indole HCl) and its derivatives are critical intermediates in the synthesis of pharmaceuticals like Silodosin and various alpha-blockers. However, they present a unique dual challenge during purification:
-
Oxidative Instability: Unlike indoles, indolines possess a reactive cyclic amine structure susceptible to dehydrogenation (oxidation) back to the aromatic indole, often resulting in pink or red coloration.
-
"Oiling Out" Phenomenon: Like many amine hydrochlorides, indoline salts often separate as a viscous oil rather than a crystal lattice when cooled too quickly or in the presence of impurities, trapping contaminants and reducing yield.
This guide provides an autonomous, field-proven workflow to master these variables, moving beyond generic textbook advice to specific, high-value protocols.
Troubleshooting Guide & FAQs
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The solution phase separates into a solvent-rich layer and a solute-rich oil layer before crystals can nucleate. This is common when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.
-
Q: My solution turned cloudy and then a brown oil settled at the bottom. How do I fix this?
-
Immediate Action: Re-heat the mixture until the oil redissolves. Add a small volume (5-10%) of the good solvent (e.g., Ethanol).
-
Root Cause: You likely reached the "cloud point" too quickly or at too high a temperature (supersaturation was too high).
-
Corrective Protocol:
-
Seed the solution at the first sign of cloudiness.
-
Slow down the cooling rate. Wrap the flask in a towel or place it in a warm water bath that cools naturally to room temperature.
-
Vigorous Stirring: Unlike growing single crystals for X-ray, purification requires constant, vigorous stirring to prevent oil droplets from coalescing.
-
-
Issue 2: Persistent Pink/Red Coloration (Oxidation)
Diagnosis: Indoline derivatives are air-sensitive.[1] Pink or red hues indicate the formation of oxidation byproducts (often quinoidal species or indole impurities).
-
Q: My white solid turned pink during filtration. Is it ruined?
-
Analysis: Surface oxidation is occurring.
-
Solution:
-
Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes before use.
-
Acidic Wash: If the color is deep, redissolve in the minimum amount of methanol and treat with activated charcoal (neutral, not acidic) for 10 minutes, then filter hot through Celite.
-
Storage: Store the final HCl salt in a desiccator under argon; moisture accelerates oxidation.
-
-
Issue 3: Low Yield with Antisolvent Addition
Diagnosis: The salt is either too soluble in the antisolvent or the ratio is incorrect.
-
Q: I added diethyl ether to my ethanol solution, but nothing precipitated.
-
Adjustment: Indoline HCl is moderately soluble in ethanol. You need a high ratio of ether (often 5:1 or 10:1 ether:ethanol) to force precipitation.
-
Alternative: Switch to Isopropanol (IPA) as the primary solvent. Indoline salts are less soluble in IPA than Ethanol. Cool the IPA solution to -20°C (freezer) without adding antisolvent first.
-
Standard Optimized Protocol (SOP)
Objective: Purification of Indoline Hydrochloride (Target Purity >99%) Method: Displacement Recrystallization (Solvent/Antisolvent)
Reagents
-
Solvent A (Good Solvent): Absolute Ethanol (degassed) or Methanol (for highly polar derivatives).
-
Solvent B (Antisolvent): Diethyl Ether (preferred) or Ethyl Acetate (if safety precludes ether).
-
Additives: Activated Charcoal (Norit A), Celite 545.
Step-by-Step Workflow
-
Dissolution (The "Minimum Volume" Rule):
-
Place the crude indoline HCl in an Erlenmeyer flask.
-
Add Solvent A (Ethanol) dropwise while heating at reflux (approx. 78°C).
-
Critical: Add only enough solvent to dissolve the solid.[1] If 5-10% remains undissolved (likely inorganic salts), filter it off hot.
-
Optional: If colored impurities are present, add activated charcoal (1-3% wt/wt), reflux for 5 mins, and filter hot through a pre-warmed Celite pad.
-
-
Nucleation Setup:
-
Remove the clear filtrate from heat.
-
While still hot/warm, add Solvent B (Diethyl Ether) dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Solvent A to clear the solution back to transparency.
-
-
Controlled Crystallization:
-
Add a few "seed crystals" of pure product if available.
-
Allow the flask to cool to room temperature undisturbed (or with slow stirring).
-
Once at room temperature, transfer to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 12 hours.
-
Note: This staged cooling prevents oiling out.
-
-
Isolation:
-
Filter the crystals rapidly using a Buchner funnel (cold).
-
Wash the cake immediately with cold Solvent B (Ether) to remove residual mother liquor (which contains the impurities).
-
Dry in a vacuum oven at 40°C. Avoid high heat (>60°C) to prevent oxidation.
-
Data & Solvent Selection Matrix
Solvent System Efficacy for Indoline Salts
| Solvent System | Polarity Mix | Risk of Oiling | Purification Power | Best For...[1] |
| Ethanol / Et₂O | High / Low | Low | Excellent | Standard Indoline HCl salts. Best balance of yield/purity. |
| Methanol / Et₂O | Very High / Low | Medium | Good | Highly polar 5-substituted indolines (e.g., 5-nitro, 5-cyano). |
| IPA (Single) | Medium | Low | Moderate | Large scale batches where ether is unsafe. Requires deep cooling. |
| Water / Acetone | Extreme / Medium | High | Poor | Avoid. Water often leads to hydrolysis or difficult drying. |
Logic Visualization
The following diagram illustrates the decision logic for troubleshooting the recrystallization process.
Caption: Decision tree for optimizing solvent addition and correcting phase separation issues.
References
-
Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Heterocyclic Chemistry. (Primary source for zinc/acid reduction and purification of indoline base). Link
-
Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles to Indolines. Journal of the American Chemical Society. (Definitive guide on indoline synthesis and handling). Link
-
Luria, S., et al. (2016). Indole, indoline derivatives, compositions comprising them and uses thereof. U.S. Patent 9,499,484 B2. (Details specific HCl salt crystallization from EtOAc/Hexane and Ether systems). Link
-
Mettler Toledo. Recrystallization Guide: Solvents & Methods. (General authoritative source for amine salt crystallization thermodynamics). Link
Sources
Resolving steric hindrance in 5-substituted indoline reactions
Welcome to the Technical Support Center for Indoline Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex steric and electronic challenges associated with 5-substituted indolines. These pharmacophores are ubiquitous in drug discovery, but functionalizing them—particularly via cross-coupling or electrophilic aromatic substitution—requires precise mechanistic control.
Below, you will find field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure your synthetic workflows succeed.
🔬 Troubleshooting Guide & FAQs: Overcoming Steric Hindrance
Q1: Why do Buchwald-Hartwig aminations of 5-bromoindolines often result in low yields or severe catalyst deactivation, and how can I overcome this?
The Causality: The failure of these reactions usually stems from two competing factors: the nucleophilicity of the indoline nitrogen (N1) and the steric bulk around the C5 position. If the indoline N1 position is unprotected, it acts as a competing secondary amine. This unprotected nitrogen can outcompete your target amine for the active Palladium species, leading to off-target N-arylation or, more commonly, the formation of highly stable, unreactive Pd-amido dimers that permanently poison the catalytic cycle[1]. Furthermore, if your target amine is sterically hindered, the oxidative addition complex struggles to undergo transmetalation.
The Solution:
-
Protect the N1 Position: Install an electron-withdrawing protecting group (e.g., Acetyl, Boc, or Ts). This reduces the nucleophilicity of the indoline nitrogen and electronically activates the C5-Br bond for oxidative addition[2].
-
Deploy Bulky, Electron-Rich Ligands: Utilize dialkylbiaryl phosphine ligands such as tBuBrettPhos or RuPhos. The extreme steric bulk of tBuBrettPhos forces the formation of a highly reactive monoligated Pd(0) complex (L₁Pd). This low-coordinate state drastically accelerates oxidative addition into the sterically hindered C5-Br bond while physically preventing the coordination of a second amine molecule, thus bypassing steric stalling during the catalytic cycle[3].
Q2: I am trying to functionalize the C4 or C6 position of a 5-substituted indoline (e.g., 5-tert-butylindoline). Why is the reaction failing, and what are the alternatives?
The Causality: The C5 position is ortho to both C4 and C6. When a bulky substituent (such as a tert-butyl or an o-tolyl group) occupies C5, its large van der Waals radius creates a physical "umbrella" that blocks the trajectory of incoming electrophiles or transmetalating agents[4]. This steric shielding prevents the substrates from achieving the necessary transition state geometry, leading to recovered starting material or unpredictable regio-scrambling.
The Solution: Do not force a reaction at a sterically occluded site. Instead, pivot to a C-H activation strategy directed at the C7 position . By installing a directing group (e.g., a pyrimidine or specific amide) at the N1 position, you can coordinate a transition metal (like Pd or Ru) to selectively activate the C7-H bond. The C7 position is spatially distant from the C5 bulk, allowing for smooth, regioselective functionalization. If C4/C6 functionalization is non-negotiable, you must use highly active precatalysts (like Pd G3 complexes) and the smallest possible electrophiles[5].
Q3: How does the choice of N1-protecting group affect the reactivity of the C5 position during Suzuki-Miyaura cross-coupling?
The Causality: The N1 protecting group exerts both electronic and conformational effects. An electron-withdrawing group (EWG) like a tosyl (Ts) or acetyl (Ac) group pulls electron density away from the indoline ring. While this deactivates the ring toward standard electrophilic attack, it facilitates the oxidative addition of a Pd(0) catalyst into a C5-halogen bond by making the aryl halide more electron-deficient. Conformationaly, bulky N1 groups can alter the pucker of the 5-membered indoline ring, subtly shifting the spatial orientation of the C5 substituent and occasionally relieving steric clash[2].
📊 Data Presentation: Ligand Selection for Sterically Hindered Substrates
Selecting the correct ligand is the most critical variable in overcoming steric hindrance at the C5 position. The table below summarizes quantitative performance data for various ligands when coupling sterically demanding 5-haloindolines[5],[6],[7].
| Ligand | Target Amine Class | Recommended Pd Source | Typical Yield Range | Steric Tolerance |
| tBuBrettPhos | Primary Amines / Amides | tBuBrettPhos Pd G3 | 85–99% | Very High |
| RuPhos | Secondary Amines | RuPhos Pd G3 | 75–95% | High |
| BrettPhos | Primary / Secondary | BrettPhos Pd G3 | 70–90% | High |
| Xantphos | Primary Amines | Pd₂(dba)₃ | 40–60% | Low to Moderate |
⚙️ Mandatory Visualization: Decision Workflows
Caption: Mechanistic logic for ligand selection in the Buchwald-Hartwig amination of 5-haloindolines.
Caption: Steric hindrance resolution workflow for functionalizing positions adjacent to C5.
🧪 Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered 5-Bromoindoline
This self-validating protocol utilizes third-generation (G3) palladacycle precatalysts to ensure rapid generation of the active L₁Pd(0) species, which is critical for overcoming the steric bulk of 5-substituted indolines[5].
Materials Required:
-
1-Acetyl-5-bromoindoline (1.0 equiv, 1.0 mmol)
-
Sterically hindered amine (e.g., tert-butylamine or morpholine) (1.2 equiv, 1.2 mmol)
-
tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol) (Note: Use Cs₂CO₃ if the substrate is base-sensitive).
-
Anhydrous 1,4-Dioxane (0.5 M, 2.0 mL)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk Line): Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.
-
Reagent Loading: Inside an argon-filled glovebox, add 1-Acetyl-5-bromoindoline (240 mg, 1.0 mmol), tBuBrettPhos Pd G3 (17 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol) to the Schlenk tube.
-
Solvent & Amine Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an Argon line. Inject anhydrous 1,4-dioxane (2.0 mL) followed by the target amine (1.2 mmol) via a gas-tight syringe.
-
Self-Validation Checkpoint: The solution should transition from a pale yellow to a deep red/brown within 5 minutes of stirring at room temperature, indicating the successful activation of the Pd G3 precatalyst into the active Pd(0) species.
-
-
Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a more polar product spot confirms progression.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the functionalized 5-aminoindoline derivative.
📚 References
-
Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia. URL: [Link]
-
Su, M., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides". NIH.gov. URL: [Link]
-
ACS Publications. "Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG". Acs.org. URL: [Link]
-
NIH. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". NIH.gov. URL: [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Controlling hygroscopicity of 5-(Methylsulfonyl)indoline hydrochloride
Technical Support Center: Hygroscopicity Control for 5-(Methylsulfonyl)indoline Hydrochloride
Introduction: The Hygroscopicity Challenge
Compound: this compound CAS: 1357352-49-8 (HCl salt) / 387350-92-7 (Free Base) Role: Critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., Indapamide analogs, Delavirdine).
The Problem:
As a Senior Application Scientist, I frequently see this issue: 5-(Methylsulfonyl)indoline HCl is a Class III hygroscopic solid . The presence of the hydrophilic sulfone moiety (
-
Deliquescence: The solid dissolves in its own absorbed water, turning into a gum/oil.
-
Stoichiometric Drift: Weighing errors in downstream coupling reactions (e.g., amide bond formation).
-
Hydrolytic Instability: While the indoline core is relatively stable, moisture can accelerate oxidation or facilitate side reactions during storage.
This guide provides a self-validating workflow to diagnose, control, and prevent hygroscopicity issues.
Module 1: Diagnosis & Characterization
Before altering your process, you must quantify the severity of the moisture uptake.
Q: How do I know if my batch is "too hygroscopic" or just wet? A: You must distinguish between surface moisture (solvent residue) and intrinsic hygroscopicity (crystal lattice absorption).
Recommended Protocol: Dynamic Vapor Sorption (DVS) Run a sorption-desorption cycle at 25°C.
-
Step 1: Equilibrate at 0% RH (Reference Mass).
-
Step 2: Ramp RH from 0% to 90% in 10% increments.
-
Step 3: Ramp back to 0%.
Data Interpretation Table:
| DVS Profile | Diagnosis | Action Required |
| < 0.2% Mass Change | Non-Hygroscopic | Standard storage (RT, closed container). |
| 0.2% - 2.0% Change | Slightly Hygroscopic | Store with silica gel; minimize exposure. |
| > 2.0% Change (Hysteresis) | Hygroscopic (Hydrate Formation) | CRITICAL: Re-crystallization required. The lattice is expanding to host water. |
| Exponential Mass Gain | Deliquescent | Immediate process intervention. Material is amorphous or contains excess HCl. |
Module 2: Process Optimization (The Core)
This is the most critical section. Hygroscopicity in HCl salts is often driven by amorphous content or excess entrapped HCl .
Workflow: Crystallization & Drying Optimization
Figure 1: Decision tree for processing hygroscopic indoline salts. Amorphous phases act as moisture sponges and must be converted to crystalline forms.
Protocol 2.1: The "Dry" Recrystallization
Standard aqueous workups often leave moisture trapped in the lattice. Use this non-aqueous method.
-
Dissolution: Dissolve crude solid in minimal Methanol (MeOH) at reflux.
-
Displacement: Slowly add Isopropanol (IPA) or Ethyl Acetate (EtOAc) as an anti-solvent while maintaining reflux.
-
Ratio Target: 1:5 (MeOH:Anti-solvent).
-
-
Cooling: Cool slowly (10°C/hour) to room temperature, then to 0°C. Rapid cooling traps amorphous regions.
-
Filtration: Filter under Nitrogen blanket.
-
Wash: Wash with anhydrous EtOAC (Do NOT use ether; it condenses water from air due to cooling).
Protocol 2.2: Desiccant Drying
Heat alone is insufficient. You must lower the partial pressure of water in the oven.
-
Equipment: Vacuum oven (< 10 mbar).
-
Scavenger: Place a tray of Phosphorus Pentoxide (P2O5) or KOH pellets in the oven bottom.
-
Cycle: 40°C for 24 hours.
-
Note: Avoid temperatures >60°C initially to prevent melting if the hydrate lowers the melting point.
-
Module 3: Handling & Storage
The "Golden Rules" for Researchers:
-
The 15-Minute Rule: Never leave the container open for >15 minutes. At 60% RH, a monolayer of water forms in seconds.
-
Headspace Purge: Always backfill storage containers with Argon or Nitrogen.
-
Aliquotting: Do not store the bulk batch in one jar. Aliquot into single-use vials (e.g., 1g or 5g) to prevent repeated exposure of the main stock.
Storage Specifications:
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass with Teflon-lined cap, sealed with Parafilm.
-
Secondary Containment: Place the vial inside a heat-sealed aluminum foil bag or a desiccator with active silica gel.
Module 4: Troubleshooting FAQ
Q1: The solid turned into a sticky gum overnight. Can I save it?
-
Diagnosis: Deliquescence occurred.[1] The crystal structure collapsed.
-
Fix: You cannot simply "dry" it back to a powder; it will likely form a glass.
-
Recovery: Redissolve in Methanol. Add activated charcoal (to remove oxidation byproducts), filter, and repeat Protocol 2.1 (Recrystallization).
Q2: My elemental analysis (CHN) for Carbon is off by 2%.
-
Diagnosis: This is classic for hygroscopic HCl salts. The extra weight is water.
-
Fix: Calculate the theoretical values for a monohydrate or hemi-hydrate . If the data fits the hydrate model, your material is pure but wet. Dry at 40°C/Vacuum/P2O5 for 48 hours to obtain the anhydrous form for analysis.
Q3: Can I use the free base instead?
-
Expert Insight: Yes. The free base (5-(Methylsulfonyl)indoline) is significantly less hygroscopic than the HCl salt.
-
Strategy: If your next step is a coupling reaction under basic conditions (e.g., using TEA or DIPEA), neutralize the HCl salt in situ or convert the bulk material to the free base (partition between EtOAc and sat. NaHCO3) prior to the critical step.
Q4: Why does the color change from off-white to pink?
-
Diagnosis: Indolines are prone to oxidation to indoles or quinoid-like structures, accelerated by moisture and light.
-
Fix: This indicates degradation.[2] If the color is faint, recrystallize. If dark red/brown, check purity by HPLC; significant purification may be needed.
References
-
Sigma-Aldrich. 5-(Methylsulfonyl)indoline Product Specification & Safety Data Sheet. Available at:
-
Fluorochem. 5-(Methylsulfonyl)indoline HCl Chemical Properties. Available at:
-
Pudipeddi, M. & Serajuddin, A.T.M. (2005). Trends in Salt Selection in Drug Development. Pharmaceutical Technology.[3] Available at:
-
Newman, A. (2013). Pharmaceutical Cocrystals and Salts: Hygroscopicity and Hydrate Formation.[4] Crystal Growth & Design.[2] (General reference on HCl salt behavior).
-
Stahl, P. H.[5][6] & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counter-ion selection and hygroscopicity).
Sources
- 1. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-(Methylsulfonyl)indoline | 387350-92-7 [sigmaaldrich.com]
- 6. 1-(Methylsulfonyl)indolin-5-amine | C9H12N2O2S | CID 735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Unreacted 5-(Methylsulfonyl)indoline
Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that even with a well-designed reaction, purification can be the most significant hurdle to obtaining clean, reliable results. This guide is dedicated to a common challenge: the removal of unreacted 5-(Methylsulfonyl)indoline from your reaction mixture. Its unique combination of a basic indoline nitrogen and a highly polar methylsulfonyl group requires a thoughtful and systematic approach to purification.
This center is structured to help you diagnose your separation problem and select the most effective strategy. We will move from initial strategy selection to detailed troubleshooting guides for the most common purification techniques.
Initial Strategy Selection: Which Path to Pure Product?
The first step in any purification is to analyze your crude reaction mixture, ideally using Thin Layer Chromatography (TLC), to understand its composition. The properties of your desired product relative to the 5-(Methylsulfonyl)indoline starting material will dictate the best path forward.
Below is a decision-making workflow to guide your choice of an initial purification technique.
Caption: A workflow for selecting a purification technique.[1]
Troubleshooting Guide: Liquid-Liquid Extraction (Acid Wash)
This technique exploits the basicity of the indoline nitrogen. By washing an organic solution of the reaction mixture with aqueous acid, the 5-(Methylsulfonyl)indoline is protonated, forming a salt that is soluble in the aqueous layer, while a neutral organic product remains in the organic layer.[2][3][4]
Q1: What is the general protocol for an acid wash to remove 5-(Methylsulfonyl)indoline?
A1: This protocol is effective for removing the basic starting material from a neutral, water-immiscible organic product.[1]
Experimental Protocol: Acid Wash Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
-
Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated 5-(Methylsulfonyl)indoline hydrochloride salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate/ether). Drain the organic layer into a clean flask.
-
Repeat (Optional): For maximum removal, perform a second extraction of the organic layer with a fresh portion of 1M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[1]
Q2: I performed the acid wash, but my organic layer still contains the starting material according to TLC. What went wrong?
A2: There are several possibilities:
-
Insufficient Acid: You may not have used enough acid to protonate all of the 5-(Methylsulfonyl)indoline. Ensure you are using a sufficient volume and concentration of acid. Performing a second acid wash is often effective.[5]
-
Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) may have formed, preventing clean separation. Emulsions can sometimes be broken by adding brine or by filtering the mixture through a pad of Celite.
-
Product is also Basic: If your desired product also contains a basic functional group, it will be extracted into the aqueous acid layer along with the starting material. In this case, acid extraction is not a suitable method, and you should proceed to column chromatography.
Q3: My product is acid-sensitive and degrades during the extraction. What should I do?
A3: If your product is not stable to strong acids like HCl, you should avoid this method.[6] Column chromatography is the most common alternative.[1] You could also try washing with a weaker acid, such as a dilute solution of citric acid or a saturated aqueous solution of ammonium chloride (NH₄Cl), but the efficiency of removing the indoline may be reduced. Always test the stability of your compound on a small scale first.[6]
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried by a mobile phase (solvent eluent). This is often the most versatile method for purifying complex mixtures.
Q1: What is a good starting point for developing a solvent system (eluent) for separating my product from 5-(Methylsulfonyl)indoline on a silica gel column?
A1: The key is to find a solvent system that provides good separation on a TLC plate.
-
Starting Point: 5-(Methylsulfonyl)indoline is a relatively polar compound due to the sulfonyl group and the N-H bond. A good starting eluent system for TLC analysis is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7] Begin with a ratio like 70:30 hexanes:ethyl acetate and adjust as needed.
-
Target Rf: For optimal separation on a column, aim for an Rf value (Retention factor) of ~0.2-0.4 for your desired product on the TLC plate.[7] The starting material will likely have a different Rf.
-
Polarity Adjustment:
-
If both spots are too low on the TLC plate (low Rf), increase the polarity of the eluent by adding more ethyl acetate.
-
If both spots are too high (high Rf), decrease the polarity by adding more hexanes.
-
Q2: The spot for 5-(Methylsulfonyl)indoline is streaking or "tailing" on my TLC plate and column. How can I fix this?
A2: This is a very common issue with amines on silica gel.[8] The slightly acidic nature of silica gel can interact strongly with the basic indoline nitrogen, causing poor peak shape and inefficient separation.[8]
-
The Solution: Add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.[8][9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your indoline compound to travel through the column more cleanly.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for acid-sensitive or basic compounds.[9]
Q3: I can't achieve separation. The Rf values of my product and the starting material are too similar. What are my options?
A3: This is a challenging but solvable problem.
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes, switching one of the eluent components can drastically change selectivity. For example, try dichloromethane/methanol or toluene/acetone systems.
-
Change the Stationary Phase: If normal-phase silica gel fails, consider reverse-phase chromatography (e.g., using a C18 column), where the separation mechanism is based on hydrophobicity rather than polarity.[7]
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be very effective.[7] Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity of the mobile phase over time to elute your product and, finally, the more polar starting material.
| Parameter | Recommendation for 5-(Methylsulfonyl)indoline Separation | Rationale |
| Stationary Phase | Silica Gel (default) or Neutral Alumina | Silica is standard. Alumina is used if the compound is acid-sensitive or shows strong tailing on silica.[9] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems that offer a wide range of polarities.[7] |
| Eluent Modifier | 0.5-2% Triethylamine (Et₃N) | Neutralizes acidic sites on silica gel to prevent peak tailing of the basic indoline.[8][9] |
| Loading Technique | Dry Loading | Recommended for compounds that are not highly soluble in the initial eluent, ensuring a more uniform starting band. |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that a compound is soluble in a hot solvent but much less soluble in the same solvent when it's cold, allowing pure crystals to form upon cooling while impurities remain in the solution.[10][11]
Q1: How do I choose a suitable solvent for recrystallizing my product away from 5-(Methylsulfonyl)indoline?
A1: The ideal recrystallization solvent is one in which your desired product and the starting material have different solubility profiles. You will need to perform small-scale solubility tests.[12]
Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your crude solid in a test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves completely, the solvent is unsuitable (your product is too soluble).
-
If the solid does not dissolve, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Ideal Outcome: A large quantity of crystals of your pure product forms. If no crystals form, the solvent is unsuitable. If both your product and the starting material crystallize, you may need a solvent mixture or a different technique.
Common Solvents to Test (in order of increasing polarity): Hexanes, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water.
Q2: My product and the starting material both crystallize out of the solution (co-crystallization). What can I do?
A2: This indicates that their solubilities are too similar in that particular solvent.
-
Try a Solvent/Anti-Solvent System: Dissolve your crude material in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, while still hot, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Allow it to cool slowly. This subtle change in solvent properties can often induce selective crystallization.
-
Re-evaluate: If co-crystallization is a persistent problem, recrystallization may not be the best method. Revisit column chromatography.
Q3: The recrystallization resulted in an oil, not crystals. What happened?
A3: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.[13]
-
Add More Solvent: You may have used too little solvent. Add more hot solvent to fully dissolve the oil, then try cooling again.
-
Lower the Temperature: Use a lower-boiling solvent if possible.
-
Slow Cooling: Ensure the cooling process is very slow. Agitating the flask can promote oiling. Allow it to cool to room temperature undisturbed before moving to an ice bath.[11]
General FAQs
Q1: How can I confirm the purity of my final product after removing the starting material?
A1: No single technique is foolproof, so a combination is best.
-
TLC: The simplest method. Your purified product should show a single spot on the TLC plate, with no visible spot corresponding to the Rf of 5-(Methylsulfonyl)indoline.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. The spectrum of your purified product should be clean and free of the characteristic peaks of the starting material.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities, including residual starting material, will typically cause the melting point to be lower and broader.[14]
Q2: I'm working on a large scale for drug development. Are these methods scalable?
A2: Yes, but with considerations.
-
Liquid-liquid extraction is highly scalable and commonly used in industrial processes.
-
Recrystallization is also a preferred industrial method for purifying solids due to its efficiency and cost-effectiveness.
-
Column chromatography can be scaled up (prep-HPLC), but it is often more expensive and generates more solvent waste, so it is typically used for high-value compounds or when other methods fail.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]
- Li, Y., et al. (2002). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 74(18), 4869–4875.
- Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2493-2498.
- BenchChem. (2025).
- Smith, C. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2055-2063. RSC Publishing.
- Perkins, D. L., et al. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- BenchChem. (2025). Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide.
- BenchChem. (2025).
- Taylor, L. T., & Perkins, D. L. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- University of Richmond. (n.d.).
- Canadian Discovery Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- University of Calgary. (n.d.).
- University of Sydney. (n.d.).
- Utah Tech University. (n.d.).
- Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques.
- California State University, Bakersfield. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- BenchChem. (2025).
- Roberts, J., & Rosenfeld, H. J. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
- Al-Ostath, A. I., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- CymitQuimica. (n.d.). 5-(Methylsulfonyl)-indoline.
- ResearchGate. (2025).
- BenchChem. (2025).
- University of Rochester. (n.d.). About Troubleshooting.
- Sigma-Aldrich. (n.d.). 5-(Methylsulfonyl)indoline.
- Horan, T. R., & Pohl, N. L. (2014). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. RSC Advances, 4, 24395-24399.
- Asano, Y., et al. (1992). Process of preparing purified aqueous indole solution. U.S.
- Fluorochem. (n.d.). 5-(METHYLSULFONYL)-INDOLINE HCL.
- ChemScene. (n.d.). 5-Methylsulfonyl-1H-indole.
- BuyersGuideChem. (n.d.). 2,3-Dihydro-5-(methylsulfonyl)-(1H)-indole.
- Reddit. (2021). How can I separate my product from my starting materials if they all have the same polarity according to the TLC? Thanks.
- Master Organic Chemistry. (2016). Natural Product Isolation (2)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Amine Extraction in the Laboratory [ns1.almerja.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 14. physicsandmathstutor.com [physicsandmathstutor.com]
Thermal stability issues with 5-(Methylsulfonyl)indoline hydrochloride
The following Technical Support Guide is designed to address thermal stability and handling issues associated with 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8; Free base CAS: 387350-92-7).
This guide synthesizes data from safety data sheets (SDS), general indoline chemistry, and standard operating procedures for handling air-sensitive heterocycles.
Ticket ID: MSI-TS-8842 Status: Open Topic: Thermal Stability & Degradation Troubleshooting
Executive Summary: The Core Instability Mechanism
Users frequently misdiagnose the degradation of this compound as purely "thermal" decomposition. In 90% of cases, the root cause is thermally-accelerated oxidative dehydrogenation .
-
The Mechanism: Indolines (2,3-dihydroindoles) are partially saturated bicycles. They possess a significant thermodynamic driving force to aromatize into their corresponding indoles .
-
The Trigger: While the sulfonyl group (
) is an electron-withdrawing group (EWG) that provides some stabilization against electrophilic attack, it does not prevent oxidation of the pyrrolidine ring. Heating the compound, especially in the presence of trace oxygen or moisture, accelerates the loss of hydrogen from positions 2 and 3, yielding 5-(Methylsulfonyl)indole . -
Visual Indicator: The pure hydrochloride salt should be an off-white to pale beige solid. A shift to brown, pink, or dark orange indicates the formation of conjugated indole impurities or radical-mediated polymerization products (tars).
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Storage & Physical Appearance[1][2][3][4][5][6]
Q1: My compound arrived as a pinkish-brown solid, but the CoA says "Off-white." Is it compromised? Technical Insight: This is characteristic of surface oxidation.
-
Diagnosis: The pink/brown color is likely a trace amount of the oxidized indole impurity or a quinoid-type degradation product formed by light/air exposure during transit.
-
Action: Perform an HPLC or H-NMR check. If the purity is >95%, the color is likely superficial.
-
Remediation: For critical applications, perform a "wash" rather than a full recrystallization. Triturate the solid with cold diethyl ether or minimal cold isopropanol to remove the colored surface impurities, as the oxidized indole is often more soluble in organic solvents than the HCl salt.
Q2: Can I dry this compound in a vacuum oven at 60°C? Technical Insight: Caution is advised.
-
Risk: While the melting point is often >150°C, prolonged heating at 60°C under vacuum can induce HCl dissociation . The hydrochloride salt is in equilibrium with the free base and HCl gas. Vacuum pulls the equilibrium toward the free base.
-
Consequence: The free base (5-(Methylsulfonyl)indoline) is significantly more prone to oxidation than the cationic salt form.
-
Recommendation: Dry at ambient temperature (20–25°C) over
or KOH pellets in a desiccator. If heat is mandatory, do not exceed 40°C and ensure an inert atmosphere ( or Ar) is backfilled immediately upon breaking vacuum.
Category B: Reaction Optimization
Q3: I am using this as an intermediate in a nucleophilic aromatic substitution (
-
Cause: At 100°C, you are likely exceeding the thermal ceiling for the indoline ring's stability in basic media. If you are using a base (e.g.,
) to neutralize the HCl salt, you generate the free indoline in situ. -
Mechanism: The free amine is susceptible to radical formation and subsequent polymerization (tarring) at high temperatures.
-
Solution:
-
Lower Temperature: Run the reaction at 60–80°C.
-
Degas Solvents: Oxygen acts as a radical initiator. Sparge all solvents with Argon for 15 minutes prior to heating.
-
Switch Bases: Use a non-nucleophilic organic base (e.g., DIPEA) which may provide a "softer" buffering effect than inorganic carbonates.
-
Q4: Does the methylsulfonyl group hydrolyze? Technical Insight: Highly unlikely.
-
Stability: The sulfone (
) moiety is chemically robust. It generally withstands acidic and basic aqueous conditions up to reflux. -
False Positive: If you see "loss of methylsulfonyl," check for desulfonylation , which typically requires extreme conditions (e.g., Raney Nickel or pyrolysis >200°C). It is not a concern under standard synthetic protocols.
Visualization: Degradation Pathway
The following diagram illustrates the primary degradation route (Oxidative Dehydrogenation) and the secondary physical instability (HCl Dissociation).
Caption: Figure 1. The primary degradation pathway involves the dissociation of the salt to the free base, followed by oxidative dehydrogenation to the indole analog.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify the "Indole" impurity (Oxidation product).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Indole has higher conjugation/absorbance than Indoline) |
| Expected Retention | Indoline (Target): ~3.5 min Indole (Impurity): ~4.8 min (More hydrophobic due to aromatization) |
Protocol B: Purification (Rescue of Degraded Material)
If your material has degraded (brown color, <95% purity), perform this recrystallization.
-
Dissolution: Dissolve 1.0 g of the crude HCl salt in the minimum amount of hot Ethanol (EtOH) (~5–10 mL) at 60°C. Do not boil excessively.
-
Filtration: If insoluble black specks (tars) remain, filter hot through a 0.45 µm PTFE syringe filter.
-
Crystallization: Add Diethyl Ether (
) dropwise to the hot solution until a persistent cloudiness appears. -
Cooling: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Collection: Filter the off-white crystals. Wash with cold
. -
Drying: Dry in a vacuum desiccator at Room Temperature (not heated) for 12 hours.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 735917, 1-(Methylsulfonyl)indolin-5-amine (Analogous Structure Data). Retrieved March 5, 2026, from [Link]
-
European Medicines Agency. (2007).[1] Guideline on Declaration of Storage Conditions. CPMP/QWP/609/96/Rev 2.[1] Retrieved March 5, 2026, from [Link]
Sources
Validation & Comparative
Comparative 1H NMR Guide: 5-(Methylsulfonyl)indoline Hydrochloride
[1]
CAS: 1357352-49-8 (HCl Salt) | Formula:
Executive Summary & Application Context
5-(Methylsulfonyl)indoline is a critical pharmacophore in medicinal chemistry, often serving as a precursor for sulfonamide-based kinase inhibitors or GPCR ligands.[1] The hydrochloride salt is the preferred form for stability and solubility during storage.[1]
The Analytical Challenge: Distinguishing the indoline core (dihydro-indole) from its oxidized indole impurity and confirming the integrity of the hydrochloride salt against the free base. This guide provides the spectral markers required to validate these parameters.
Structural Analysis & Numbering Logic
Before interpreting the spectrum, the proton environment must be mapped. The molecule possesses distinct aliphatic (indoline ring) and aromatic (benzene ring) domains, plus a characteristic methyl sulfone handle.
Figure 1: Connectivity map highlighting the protonated nitrogen (N1) and the electron-withdrawing sulfonyl group at C5.[1]
Experimental Protocol: Sample Preparation
The choice of solvent is binary and dictates the visibility of the ammonium protons.
Method A: Full Characterization (Recommended)
-
Solvent: DMSO-d6 (99.9% D).
-
Concentration: 10-15 mg in 0.6 mL.
-
Rationale: DMSO solubilizes the ionic HCl salt effectively and slows proton exchange, allowing the observation of the
protons (typically broad peaks >8 ppm).
Method B: Backbone Confirmation
-
Solvent:
or . -
Rationale: Rapid exchange of
protons eliminates them from the spectrum, simplifying the aromatic region. Useful if water suppression is not available or if the salt is hygroscopic.[1]
Comparative Spectral Analysis
This section compares the product (HCl Salt) against its two most common "alternatives" or impurities: the Free Base and the Oxidized Indole.
Comparison 1: HCl Salt vs. Free Base
The protonation of the nitrogen in the HCl salt exerts a strong deshielding effect (Inductive effect,
| Proton Region | HCl Salt (Product) | Free Base (Alternative) | Diagnostic Note |
| N-H | Broad singlets (9-11 ppm) | Broad singlet (4-6 ppm) | Salt form shows distinct downfield exchangeable protons in DMSO.[1] |
| H-2 (CH2) | ~3.8 - 4.2 ppm | ~3.5 - 3.7 ppm | Adjacent to |
| H-7 (Ar) | Deshielded | Shielded | H-7 is ortho to the nitrogen.[1] Protonation removes the lone pair donation, shifting H-7 downfield.[1] |
Comparison 2: Indoline vs. Indole (Oxidation Impurity)
Indolines are susceptible to oxidation to indoles.[1] This is the primary purity failure mode.[1]
| Proton Region | Indoline (Target) | Indole (Impurity) | Action |
| Aliphatic (C2/C3) | Two Triplets (3.0 - 4.2 ppm) | ABSENT | PASS/FAIL Check. If you see doublets at 6.5/7.5 ppm instead of triplets, oxidation has occurred.[1] |
| Aromatic Pattern | 3 Protons | 4 Protons (H-2/H-3 become Ar) | Indole has signals at ~6.5 (H-3) and ~7.4 (H-2).[1] |
Detailed Assignment Table (DMSO-d6)
Reference Frequency: 400 MHz / 298 K[1]
| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Interpretation Logic |
| Exch. | 9.5 - 11.0 | br s | 2H | Ammonium protons.[1] Visible only in dry DMSO-d6. | |
| H-6 | Ar-CH | 7.75 - 7.85 | dd | 1H | Deshielded by ortho- |
| H-4 | Ar-CH | 7.65 - 7.75 | d | 1H | Deshielded by ortho- |
| H-7 | Ar-CH | 7.30 - 7.50 | d | 1H | Ortho to Nitrogen.[1] Shift varies with concentration/acidity.[1] |
| H-2 | Aliph | 3.80 - 4.10 | t | 2H | Adjacent to |
| Methyl | 3.10 - 3.20 | s | 3H | Characteristic sharp singlet for methyl sulfone.[1] | |
| H-3 | Aliph | 3.05 - 3.15 | t | 2H | Benzylic methylene.[1] Often overlaps with sulfone methyl. |
Validation Workflow (Decision Tree)
Use this logic flow to interpret your raw data.
Figure 2: Step-by-step logic for validating 5-(Methylsulfonyl)indoline HCl.
Troubleshooting & Anomalies
-
Problem: The triplet at ~3.1 ppm is integrating too high (>2H).
-
Cause: The methyl sulfone singlet (~3.15 ppm) often overlaps with the H-3 triplet.[1]
-
Solution: Integrate the H-2 triplet (approx 4.0 ppm) first. Set it to 2H. Then subtract 2H from the overlapping multiplet at 3.1 ppm to confirm the Methyl count (should be 3H).
-
-
Problem: H-2 and H-3 appear as broad blobs rather than triplets.
-
Cause: Conformational ring puckering or intermediate exchange rate of the ammonium protons.[1]
-
Solution: Run the spectrum at elevated temperature (e.g., 40°C) to sharpen the lines, or add a drop of
to collapse the coupling from the NH.
-
References
-
Fluorochem. 5-(Methylsulfonyl)indoline HCl Product Sheet. Retrieved from
-
Sigma-Aldrich. 5-(Methylsulfonyl)indoline Specification & Safety Data.[1] Retrieved from
-
Royal Society of Chemistry (RSC). ChemSpider: 5-Methanesulfonyl-2,3-dihydro-1H-indole.[1] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-(Methylsulfonyl)indoline.[1] Retrieved from
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. (Context for N-H shifts). Retrieved from
Comparing reactivity of 5-(Methylsulfonyl)indoline HCl vs 5-bromoindoline
This guide provides a technical comparison of 5-(Methylsulfonyl)indoline HCl and 5-bromoindoline , focusing on their divergent reactivity profiles, electronic properties, and applications in medicinal chemistry.
Executive Summary
While both compounds share the indoline core, they represent opposite ends of the synthetic utility spectrum due to their electronic properties.
-
5-Bromoindoline is a synthetic linchpin . The bromine atom is a reactive handle, allowing for rapid diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). It is electronically "mild," retaining typical aniline-like nucleophilicity.
-
5-(Methylsulfonyl)indoline HCl is a pharmacophore scaffold . The sulfone group is chemically inert to coupling but exerts a powerful electron-withdrawing effect (
), significantly reducing the basicity and nucleophilicity of the nitrogen. It is typically used to install the metabolically stable sulfone moiety early in a synthesis.
Chemical Profile & Physical Properties[1][2][3]
| Feature | 5-(Methylsulfonyl)indoline HCl | 5-Bromoindoline |
| CAS Number | 1357352-49-8 (HCl salt) | 22190-33-6 (Free base) |
| Molecular Weight | 233.71 g/mol | 198.06 g/mol |
| Physical State | White to off-white solid | Low-melting solid (MP 36–40 °C) |
| Solubility | High in DMSO, MeOH, Water (moderate) | High in DCM, EtOAc, Toluene |
| Electronic Character | Strong EWG (Deactivated Ring) | Weak EWG (Mildly Deactivated) |
| Hammett Constant ( | +0.72 (Sulfone) | +0.23 (Bromine) |
| Primary Utility | Target Scaffold / Pharmacophore | Synthetic Intermediate / Cross-Coupling Partner |
Electronic Landscape & Nucleophilicity
The defining difference between these two molecules is the electronic influence of the C5-substituent on the N1-nitrogen lone pair.
The Hammett Divergence
The nucleophilicity of the indoline nitrogen is governed by the availability of its lone pair.
-
5-Bromoindoline: The bromine exerts a weak inductive withdrawing effect (-I) but also has a weak mesomeric donating effect (+M). The net result (
) is a slight reduction in basicity compared to unsubstituted indoline. -
5-(Methylsulfonyl)indoline: The sulfone is a powerful electron-withdrawing group via both induction and resonance (-M). It pulls electron density away from the nitrogen, delocalizing the lone pair into the benzene ring.
-
Consequence: The N1-H becomes more acidic, but the nitrogen itself becomes a poorer nucleophile .
-
Figure 1: Comparative electronic effects on the indoline nitrogen.
Synthetic Utility & Reactivity[4]
Scenario A: Nitrogen Functionalization (Alkylation/Acylation)
-
5-Bromoindoline: Reacts readily with alkyl halides or acid chlorides using mild bases (e.g.,
or in DCM/DMF). -
5-(Methylsulfonyl)indoline: Due to reduced nucleophilicity, mild conditions often fail or proceed slowly.
-
Optimization: Requires stronger bases (e.g., NaH or KOtBu ) to deprotonate the N-H first, creating the more reactive amide-like anion.
-
Scenario B: C-5 Functionalization (Cross-Coupling)
This is the primary divergence point.
-
5-Bromoindoline: The C-Br bond is a "gold standard" handle for Palladium catalysis.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Buchwald-Hartwig: Amination to form C5-amino indolines.
-
-
5-(Methylsulfonyl)indoline: The C-SO2Me bond is inert to standard Pd-catalysis. It serves as a blocking group or a functional pharmacophore (e.g., in 5-HT6 antagonists).
Scenario C: Oxidation to Indoles
Both compounds can be oxidized to their corresponding indoles (aromatization).
-
Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in Dioxane/Toluene.
-
Reactivity: The sulfone derivative is harder to oxidize . The electron-deficient ring destabilizes the oxocarbenium-like transition states often involved in hydride abstraction mechanisms. Extended reaction times or higher temperatures (reflux) are required compared to the bromo analog.
Experimental Protocols
Protocol 1: N-Acylation (Demonstrating Nucleophilicity Differences)
Validating the need for base strength adjustment.
A. For 5-Bromoindoline (Standard Conditions):
-
Dissolve 5-bromoindoline (1.0 eq) in DCM (0.2 M).
-
Add Triethylamine (1.5 eq) and cool to 0 °C.
-
Add Acetyl Chloride (1.2 eq) dropwise.
-
Result: Reaction completes in < 1 hour at RT.
B. For 5-(Methylsulfonyl)indoline HCl (Forcing Conditions):
-
Suspend 5-(Methylsulfonyl)indoline HCl (1.0 eq) in anhydrous DMF (0.2 M).
-
Critical Step: Add NaH (60% dispersion, 2.5 eq) slowly at 0 °C. (Extra equivalents needed to neutralize HCl and deprotonate the indole).
-
Stir for 30 min to ensure anion formation (solution often turns yellow/orange).
-
Add Acetyl Chloride (1.2 eq).
-
Result: Reaction requires the anionic species to proceed efficiently.
Protocol 2: Buchwald-Hartwig Amination (Specific to 5-Br)
This reaction is impossible with the sulfone derivative.
-
Reagents: 5-Bromoindoline (1.0 eq), Morpholine (1.2 eq),
(2 mol%), BINAP (4 mol%), (1.5 eq). -
Solvent: Toluene (degassed), 0.1 M.
-
Conditions: Heat at 100 °C under Argon for 12-16 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
Outcome: Yields 5-morpholinoindoline.
Reactivity Flowchart
Figure 2: Decision tree for synthetic planning based on the C5 substituent.
Medicinal Chemistry Implications
-
Metabolic Stability:
-
Sulfone: Highly stable. Often introduced to block metabolic "soft spots" (e.g., preventing hydroxylation at the C5 position). It also serves as a strong hydrogen bond acceptor.
-
Bromide: Generally considered a metabolic liability (potential for oxidative dehalogenation or toxicity). Usually replaced by -CN, -CF3, or -SO2Me in final drug candidates.
-
-
Bioisosterism:
-
The methylsulfonyl group is often used as a bioisostere for a sulfonamide or a nitro group, providing similar electronic withdrawal without the toxicity associated with nitro groups.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Bentley, K. W. (2005). Elucidation of Organic Structures by Physical and Chemical Methods. Wiley-Interscience.[1] (Referencing Oxidation of Indolines to Indoles).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
Comparative Structural Validation: 5-(Methylsulfonyl)indoline Derivatives via IR Spectroscopy
Executive Summary
5-(Methylsulfonyl)indoline is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfonamide-based kinase inhibitors, COX-2 inhibitors, and PKM2 activators. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Infrared (IR) Spectroscopy offers a superior throughput-to-cost ratio for routine structural validation and process monitoring.
This guide provides a technical comparison of IR against alternative validation methods, detailed spectral assignments for the sulfonyl-indoline scaffold, and a self-validating experimental protocol.
Part 1: The Analytical Challenge
The structural validation of 5-(methylsulfonyl)indoline derivatives hinges on confirming two distinct chemical moieties:
-
The Sulfonyl Group (
): A strong electron-withdrawing group that provides distinct, high-intensity IR bands. -
The Indoline Core: A fused benzene-pyrrolidine bicycle containing a secondary amine (unless N-substituted).
Structural & Vibrational Map
The following diagram maps the chemical structure to its primary vibrational modes, serving as a logic gate for spectral interpretation.
Figure 1: Vibrational logic map linking structural moieties of 5-(methylsulfonyl)indoline to diagnostic IR bands.
Part 2: Infrared Spectral Profiling
As a Senior Application Scientist, I prioritize diagnostic bands —peaks that are unique enough to serve as "fingerprints" for the molecule, ignoring the "noise" of the fingerprint region unless necessary.
Key Diagnostic Bands (Experimental Expectations)
The following table summarizes the critical bands required to validate the 5-(methylsulfonyl)indoline structure.
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Sulfonyl ( | Asymmetric Stretch ( | 1290 – 1350 | Strong | Primary Identifier. The most distinct peak for this derivative. |
| Sulfonyl ( | Symmetric Stretch ( | 1120 – 1160 | Strong | Confirmation. Must be present to confirm oxidation state (differentiates from sulfide/sulfoxide). |
| Indoline Amine | 3300 – 3450 | Medium/Broad | Substitution Check. Present in 5-(methylsulfonyl)indoline. Disappears if the nitrogen is alkylated (e.g., N-methyl derivatives). | |
| Aromatic Ring | 1580 – 1610 | Variable | Verifies the benzene ring integrity. | |
| Aliphatic | 2850 – 2980 | Medium | Arises from the methyl group on the sulfone and the |
Technical Insight: The sulfonyl group is highly polar. In ATR (Attenuated Total Reflectance) sampling, ensure good contact pressure; otherwise, the relative intensity of the sulfonyl bands may appear artificially low compared to the C-H stretches.
Part 3: Comparative Technology Review
Why use IR when NMR exists? The decision relies on the balance between Structural Certainty and Operational Efficiency .
Comparison Matrix: IR vs. NMR vs. MS
| Feature | IR Spectroscopy | Mass Spectrometry (MS) | |
| Primary Utility | Functional Group ID & Fingerprinting | Atom-to-Atom Connectivity | Molecular Weight & Formula |
| Throughput | High (< 2 min/sample) | Low (10-30 min/sample) | High (LC-MS) |
| Sample State | Solid (ATR) or Oil | Solution ( | Solution/Ionized Gas |
| Differentiation | Excellent for | Excellent for Isomers | Poor for Isomers |
| Cost Per Sample | < $1.00 | > $20.00 | > $5.00 |
| Key Limitation | Cannot prove exact position of substitution (e.g., 5- vs 6-position) | Expensive instrumentation | Requires ionization compatibility |
Decision Workflow
Use the following logic to determine when to deploy IR versus NMR.
Figure 2: Analytical decision tree. IR acts as the rapid "Gatekeeper" before investing in expensive NMR time.
Part 4: Experimental Protocol (Self-Validating)
This protocol uses ATR-FTIR (Attenuated Total Reflectance), the industry standard for solid-state pharmaceutical intermediates.
Equipment Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 scans (sufficient for strong sulfonyl dipoles).
The "Self-Validating" Workflow
This method includes built-in checks to ensure data integrity.
Step 1: Background & Energy Check
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air).
-
Validation: Ensure the energy curve is smooth and free of strong water vapor/CO2 bands. If CO2 doublet (2350 cm⁻¹) is >5% T, purge the system.
Step 2: Sample Loading
-
Place ~2-5 mg of 5-(methylsulfonyl)indoline solid onto the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Validation: Preview the scan.[1] The strongest peak (Sulfonyl ~1300 cm⁻¹) should have roughly 20-60% Transmittance. If >90% T, apply more pressure.
Step 3: Data Acquisition & Processing
-
Apply ATR Correction (software algorithm) to adjust for penetration depth differences across wavelengths.
-
Apply Baseline Correction if the baseline drifts significantly.
Step 4: Interpretation (Pass/Fail Criteria)
-
Criterion A: Presence of doublet at ~1300/1150 cm⁻¹ (Sulfone).
-
Criterion B: Presence of single broad band ~3350 cm⁻¹ (Indoline NH).
-
Criterion C: Absence of broad OH stretch ~3400-3600 cm⁻¹ (indicates dry sample, no water contamination).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR functional group frequencies).
-
National Institutes of Health (NIH). (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase.[10] Bioorg Med Chem Lett. Retrieved from [Link]
-
Royal Society of Chemistry. (2021).[2] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.williams.edu [web.williams.edu]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
- 10. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Reference Standards for 5-(Methylsulfonyl)indoline Hydrochloride Analysis
The Criticality of Reference Standard Quality
5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8) is a pivotal chemical building block in modern pharmaceutical development. The introduction of a methylsulfonyl (–SO₂CH₃) moiety at the 5-position of the indoline ring is a proven strategy in the design of and other potent anti-inflammatory agents[1].
Because this compound serves as a foundational scaffold, any impurity or structural ambiguity in the starting material propagates through the synthetic pipeline, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, selecting the appropriate grade of reference standard and employing a self-validating analytical workflow is non-negotiable for researchers and drug development professionals.
Comparative Analysis of Standard Grades
Not all reference materials are created equal. The choice between a Certified Reference Material (CRM), a Working Standard, and a Commercial Reagent Grade dictates the level of analytical confidence. The table below objectively compares these grades based on their characterization rigor and intended applications.
| Parameter | Certified Reference Material (CRM) | Working Standard (Secondary) | Commercial Reagent Grade |
| Intended Use | Analytical method validation, instrument calibration | Routine QC, batch release testing | Early-stage chemical synthesis |
| Chromatographic Purity (HPLC-UV) | ≥ 99.5% (Area %) | ≥ 99.0% (Area %) | ≥ 95.0% (Area %) |
| Absolute Purity (qNMR) | Certified (e.g., 99.6% ± 0.2%) | Not typically performed | Not performed |
| Identity Confirmation | HRMS, ¹H/¹³C NMR, IR | ¹H NMR, LC-MS | Basic ¹H NMR |
| Water Content (Karl Fischer) | Strictly quantified (< 0.5%) | Monitored (< 1.0%) | Not strictly controlled |
| Metrological Traceability | Fully traceable to SI units | Traceable to a primary CRM | Not traceable |
Self-Validating Analytical Workflows
As a Senior Application Scientist, I emphasize that a robust analytical method must be a self-validating system . Relying on a single technique (like HPLC) is insufficient because it only measures relative purity based on UV response factors. True characterization requires orthogonal testing: HPLC for chromatographic separation, qNMR for absolute mass fraction, and LC-MS for isotopic confirmation[2].
Chromatographic Purity Assessment (HPLC-UV)
Methodology:
-
Sample Preparation: Dissolve 10.0 mg of the standard in 10 mL of a 50:50 (v/v) Water/Acetonitrile diluent (1.0 mg/mL).
-
Stationary Phase: Install a C18 column (100Å, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Phase B: Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 90% B over 15 minutes at 0.4 mL/min.
-
Detection: Monitor UV absorbance at 254 nm[3].
Causality & Logic: Why use 0.1% TFA? 5-(Methylsulfonyl)indoline is a basic secondary amine. Under neutral pH conditions, it exists in a state of partial ionization, which leads to severe peak tailing due to secondary interactions with residual silanols on the C18 silica support. TFA serves a dual purpose: it lowers the pH to fully protonate the amine (ensuring a single ionization state) and acts as an ion-pairing agent to shield silanol interactions, yielding sharp, Gaussian peaks[3]. Furthermore, gradient elution is critical to resolve highly polar synthetic precursors (e.g., indoline-5-sulfonic acid) from non-polar intermediates (e.g., sulfonyl chlorides)[1][3].
Absolute Purity Determination via qNMR
Methodology:
-
Sample Prep: Accurately co-weigh ~15 mg of the this compound standard and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM traceable).
-
Solvation: Dissolve in 0.6 mL of DMSO-d6 containing 0.03% TMS.
-
Acquisition: Acquire the ¹H NMR spectrum at 600 MHz using a 30° pulse angle, a 60-second relaxation delay (D1) , and 64 scans.
-
Integration: Integrate the maleic acid olefinic protons (δ 6.26 ppm, 2H) against the distinct methylsulfonyl protons of the analyte (δ 3.10 ppm, 3H)[3].
Causality & Logic: Quantitative NMR (qNMR) provides highly accurate, absolute quantitative results without needing a comparison sample of the same substance[2]. The critical parameter here is the 60-second relaxation delay (D1). In NMR, incomplete relaxation of nuclei between pulses leads to signal attenuation. By setting D1 to at least 5× the longest longitudinal relaxation time (T1) of the target protons, we ensure >99% signal recovery. This makes the absolute purity calculation a mathematically rigorous, self-validating system.
Isotopic & Mass Confirmation via LC-MS
Methodology:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for High-Resolution Mass Spectrometry (HRMS)[4].
Causality & Logic: To validate structural integrity, HRMS verifies the exact molecular weight[3]. The [M+H]⁺ ion for the free base (C₉H₁₁NO₂S) is detected at m/z 198.0583. Crucially, the mass spectrometer confirms the isotopic pattern—specifically the M+2 peak indicative of the naturally occurring ³⁴S isotope. This provides orthogonal confirmation that perfectly complements the structural analysis provided by NMR[2][4].
Visualizing the Validation Logic
The following diagrams map the logical architecture of our reference standard characterization and method development workflows.
Fig 1: Orthogonal validation workflow for reference standard characterization.
Fig 2: HPLC-UV method development logic for basic amine salt analysis.
References
-
ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization". Retrieved from: [Link]
-
PubMed Central (PMC). "Comparability analysis of protein therapeutics by bottom-up LC-MS with stable isotope-tagged reference standards". Retrieved from:[Link]
Sources
A Tale of Two Substituents: A Comparative Analysis of Sulfonyl and Nitro Groups on the Indoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in medicinal chemistry, lauded for its prevalence in biologically active natural products and synthetic drugs.[1][2] Its rigid, bicyclic structure provides a versatile framework for derivatization, enabling the fine-tuning of pharmacological properties. Among the myriad of possible substitutions, electron-withdrawing groups are frequently employed to modulate a compound's interaction with biological targets. This guide provides an in-depth comparative analysis of two such powerful substituents: the sulfonyl group (-SO₂R) and the nitro group (-NO₂).
This analysis moves beyond a simple catalog of properties, delving into the fundamental physicochemical differences that dictate their performance in a drug discovery context. We will explore the nuanced interplay of electronic and steric effects, their impact on pharmacokinetic and pharmacodynamic profiles, and provide the experimental framework necessary for their empirical evaluation.
The Foundation: Physicochemical Properties of Sulfonyl vs. Nitro Groups
The choice between a sulfonyl and a nitro substituent is a critical decision in the lead optimization process, driven by their distinct electronic and steric characteristics.[3][4] These properties, in turn, influence a molecule's solubility, receptor binding affinity, and metabolic stability.
Electronic Effects: A Quantitative Comparison
Both sulfonyl and nitro groups are potent electron-withdrawing groups, a property that can be quantified using Hammett substituent constants (σ).[5][6] These constants measure the electronic influence of a substituent on the reactivity of a molecule.[7] A positive σ value indicates an electron-withdrawing effect, which can be crucial for enhancing interactions with electron-rich biological targets.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| **Nitro (-NO₂) ** | 0.78 | 0.71 |
| Methylsulfonyl (-SO₂CH₃) | 0.72 | 0.64 |
Data compiled from various sources on Hammett constants.
As the table illustrates, the nitro group exhibits a slightly stronger electron-withdrawing effect than the methylsulfonyl group, as indicated by its higher Hammett constant. This subtle difference can have significant implications for a molecule's acidity, basicity, and its ability to participate in hydrogen bonding.[5]
Steric and Lipophilic Profiles
Beyond electronics, the size, shape, and lipophilicity of a substituent play a pivotal role in its biological activity.[8][9] These factors govern how a molecule fits into a binding pocket and its ability to cross biological membranes.
| Property | Sulfonyl Group (-SO₂R) | Nitro Group (-NO₂) |
| Geometry | Tetrahedral | Trigonal planar |
| Lipophilicity (logP contribution) | Generally increases lipophilicity, dependent on the 'R' group | Can decrease lipophilicity due to its polarity |
| Hydrogen Bond Acceptor | Yes (two oxygen atoms) | Yes (two oxygen atoms) |
The tetrahedral geometry of the sulfonyl group provides a three-dimensional structure that can be exploited for specific interactions within a binding site, while the planar nitro group offers a more compact profile.[10] In terms of lipophilicity, a key determinant of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, the sulfonyl group's contribution can be modulated by the nature of the 'R' group, whereas the nitro group tends to increase polarity and decrease lipophilicity.[11][12]
Biological Activity: A Comparative Overview of Substituted Indolines
5-Sulfonyl-Indolin-2-ones: Potent Cytotoxic Agents
Recent studies have highlighted the potential of 5-sulfonyl-indolin-2-ones as effective anticancer agents.[13] For instance, a series of novel 5-sulfonyl-indolin-2-ones demonstrated significant cytotoxic activity against various cancer cell lines, including gastric (SGC-7901), lung (A549), and colon (HCT116) cancer cells.[13] The mechanism of action for some of these compounds was identified as the inhibition of fibroblast growth factor receptor 2 (FGFR2), a key player in cancer cell proliferation and survival.[13]
5-Nitroindoles: Targeted c-Myc Inhibition
Derivatives of 5-nitroindole have emerged as a promising class of anticancer agents with a well-defined mechanism of action.[14][15] These compounds have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[15][16] This stabilization downregulates the expression of c-Myc, a transcription factor implicated in a vast majority of human cancers, leading to cell cycle arrest and apoptosis.[15] Furthermore, some 5-nitroindole derivatives have been observed to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[14][15]
It is important to note that while both classes of compounds exhibit potent anticancer activity, the nitro group can sometimes be associated with toxicity concerns, as it can be metabolically reduced to reactive intermediates.[17][18] This is a critical consideration in the drug development process and often necessitates careful toxicological evaluation.
Experimental Protocols: A Framework for Comparative Evaluation
To provide a practical basis for the direct comparison of sulfonyl and nitro indoline substituents, the following section outlines detailed, step-by-step methodologies for the synthesis of representative compounds and their subsequent cytotoxic evaluation.
Synthesis of a Representative 5-Sulfonyl Indoline Derivative
This protocol describes a general method for the synthesis of N-substituted-5-(phenylsulfonyl)indoline.
Caption: Workflow for the synthesis of a 5-sulfonyl indoline derivative.
Procedure:
-
Reduction of 5-nitroindoline: To a solution of 5-nitroindoline in ethanol, add stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl). Reflux the mixture for 2-4 hours. After cooling, neutralize with a base (e.g., NaOH) and extract the product, 5-aminoindoline, with an organic solvent.
-
Diazotization: Dissolve the 5-aminoindoline in a mixture of concentrated HCl and water, and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(II) chloride (CuCl₂). Add thiophenol to this solution. To this mixture, add the previously prepared diazonium salt solution at a low temperature.
-
N-Alkylation/Arylation: The resulting 5-(phenylsulfonyl)indoline can be further functionalized at the nitrogen atom. Dissolve the compound in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃) followed by an appropriate alkyl or aryl halide. Stir at room temperature or with gentle heating until the reaction is complete.
-
Purification: Purify the final product by column chromatography on silica gel.
Synthesis of a Representative 5-Nitroindoline Derivative
This protocol outlines a general method for the synthesis of a pyrrolidine-substituted 5-nitroindole, a class of compounds with demonstrated anticancer activity.[15]
Caption: Workflow for the synthesis of a pyrrolidine-substituted 5-nitroindole.
Procedure:
-
Alkylation of 5-nitroindole: To a solution of 5-nitroindole in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and 1-bromo-3-chloropropane. Stir the mixture at room temperature overnight.[15]
-
Isolation of Intermediate: After the reaction is complete, pour the mixture into water and extract the product, 1-(3-chloropropyl)-5-nitroindole, with an organic solvent like ethyl acetate. Purify the intermediate using column chromatography.[15]
-
Nucleophilic Substitution: Dissolve the purified intermediate in a suitable solvent and add pyrrolidine. Heat the reaction mixture to facilitate the substitution reaction.
-
Purification: Purify the final pyrrolidine-substituted 5-nitroindole derivative by column chromatography on silica gel.
Comparative Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[19][20]
Caption: General workflow for the comparative cytotoxicity evaluation using the MTT assay.
Procedure:
-
Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare stock solutions of the synthesized sulfonyl- and nitro-indoline derivatives in DMSO. Dilute the stock solutions to various concentrations in the cell culture medium and add them to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).[19]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[19]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a sulfonyl or a nitro substituent on an indoline scaffold is a strategic one, with each group offering a unique set of advantages and disadvantages. The nitro group, with its potent electron-withdrawing nature and compact size, can be highly effective in modulating biological activity. However, potential toxicity concerns necessitate careful evaluation. The sulfonyl group provides a more sterically diverse and often more lipophilic alternative, with its properties being tunable through the 'R' substituent.
This guide has provided a framework for understanding the fundamental differences between these two crucial functional groups and has outlined the experimental procedures necessary for their direct comparison. By carefully considering the interplay of electronic, steric, and lipophilic properties, and by conducting rigorous experimental evaluations, researchers can make informed decisions to optimize the therapeutic potential of indoline-based drug candidates.
References
Please note that this is a curated list of references to support the claims made in this guide. For a more exhaustive list, please consult the cited literature.
- Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. (Source: Not publicly available)
- A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines. Benchchem.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.
- Application of 5-Nitroindole in Anticancer Drug Discovery: Applic
- Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. Benchchem.
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar.
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics, 23(36), 20381-20391.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Molecular Structure, 1225, 129112.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 4(4), 844-850.
- Synthesis and Anticancer Activity of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 29(21), 4992.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(29), 3366-3383.
- Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition. Organic & Biomolecular Chemistry, 20(43), 8549-8559.
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 23(21), 2231-2281.
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. International Journal of Molecular Sciences, 13(3), 3462-3489.
- Problem 29 Steric, electronic, lipophilic, ... | Vaia.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Pharmacy and Bioallied Sciences, 16(1), 1-10.
- Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange.
- Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 10(4), 779-786.
- Unit 4: Free Energy Relationships.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699-31713.
- The nitro group and the sulfonyl fluoride group in compound 1 need to...
- Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". Chemistry – A European Journal, 15(47), 12888-12890.
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.
- Assessing the Biological Activity of 3-Nitroindole Analogs: A Compar
- 26.
- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7545.
- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Pharmaceuticals, 18(3), 118.
- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(5), 895-900.
- The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1419771.
- Substituent effects of nitro group in cyclic compounds. Journal of Physical Organic Chemistry, 34(1), e4148.
- Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2145283.
- Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 28(1), 198.
- (This reference was not cited in the text but was used for general background knowledge).
- Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1374.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vaia.com [vaia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. svedbergopen.com [svedbergopen.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 20. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis benchmarks for 5-(Methylsulfonyl)indoline hydrochloride
Topic: Elemental Analysis Benchmarks for 5-(Methylsulfonyl)indoline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of sulfonamide-based kinase inhibitors and pharmaceutical intermediates, This compound (CAS: 1357352-49-8) serves as a critical scaffold. However, its validation presents a specific analytical challenge: confirming the stoichiometry of the hydrochloride salt while distinguishing between synthesis byproducts and hygroscopic water uptake.
This guide establishes the Elemental Analysis (EA) benchmarks for this compound. Unlike standard Certificates of Analysis (CoA) that rely heavily on HPLC for organic purity, this document focuses on bulk elemental composition —the definitive metric for validating salt formation and solvation state. We compare the "Gold Standard" theoretical values against experimental realities and evaluate the performance of Automated Combustion (CHNS) versus Potentiometric Titration as the primary validation methodologies.
Theoretical Benchmarks (The "Gold Standard")
Before assessing experimental data, we must establish the absolute reference points. The theoretical composition assumes a chemically pure, anhydrous mono-hydrochloride salt.
Chemical Data:
-
Formula:
-
Molecular Weight: 233.72 g/mol
-
Structure: Indoline core with a methylsulfonyl group at the C5 position.[1][2][3]
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | C | 9 | 12.011 | 108.099 | 46.25% |
| Hydrogen | H | 12 | 1.008 | 12.096 | 5.18% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 5.99% |
| Sulfur | S | 1 | 32.065 | 32.065 | 13.72% |
| Chlorine | Cl | 1 | 35.453 | 35.453 | 15.17% |
| Oxygen | O | 2 | 15.999 | 31.998 | 13.69% |
Critical Insight: The high Chlorine content (>15%) and Sulfur content (>13%) make this compound prone to matrix interference in standard combustion analysis if not properly calibrated.
Comparative Methodology: Evaluating Analytical Alternatives
To validate the product, researchers typically choose between Automated Flash Combustion and Wet Chemical Titration . Below, we compare these "alternatives" to determine which protocol yields the most reliable data for this specific salt.
Table 2: Method Performance Comparison
| Feature | Method A: Automated CHNS Combustion | Method B: Potentiometric Titration (AgNO₃) |
| Primary Target | Carbon, Hydrogen, Nitrogen, Sulfur | Chloride ion (Counter-ion stoichiometry) |
| Sample Size | Micro-scale (1–3 mg) | Macro-scale (50–100 mg) |
| Precision | ±0.3% absolute | ±0.1% absolute |
| Interference | High: Halogens (Cl) can poison catalysts; requires WO₃ or specific traps. | Low: Specific to halide ions; minimal interference from the organic core. |
| Throughput | High (5 mins/sample) | Low (15–20 mins/sample) |
| Verdict | Essential for Organic Purity. Validates the core structure (C/N ratio). | Essential for Salt Validation. The only reliable way to confirm mono-HCl stoichiometry. |
Experimental Protocols
Protocol A: High-Precision CHNS Analysis (Combustion)
Objective: Validate the organic scaffold and Sulfur content.
-
Instrument Preparation:
-
Use an analyzer capable of "Dynamic Flash Combustion" (e.g., Thermo Scientific FlashSmart or Elementar vario EL cube).
-
Catalyst: Use Tungsten Trioxide (WO₃) powder mixed with the sample to facilitate complete oxidation and prevent sulfur retention in the ash.
-
Trap: Ensure a copper reduction reactor is active to convert NOₓ to N₂ and trap excess Oxygen.
-
-
Sample Handling (Critical Step):
-
Drying: 5-(Methylsulfonyl)indoline HCl is hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours prior to weighing.
-
Weighing: Weigh 2.0 ± 0.1 mg into a tin capsule. Fold hermetically to exclude atmospheric moisture.
-
-
Run Parameters:
-
Furnace Temperature: 950°C (Combustion), 840°C (Reduction).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 5 seconds (optimized for sulfones).
-
Protocol B: Potentiometric Titration for Chloride
Objective: Validate the HCl salt stoichiometry.
-
Dissolution:
-
Dissolve 50 mg of the dried sample in 30 mL of deionized water.
-
Add 1 mL of 2M HNO₃ to acidify the solution (prevents carbonate interference).
-
-
Titrant:
-
0.01 M Silver Nitrate (AgNO₃), standardized against NaCl primary standard.
-
-
Detection:
-
Use a Silver/Silver Chloride (Ag/AgCl) electrode.[4]
-
Titrate dynamically to the inflection point.
-
-
Calculation:
Data Visualization: The Validation Workflow
The following diagram illustrates the logical flow for validating a batch of 5-(Methylsulfonyl)indoline HCl, distinguishing between "Pass", "Recrystallize", and "Reject" scenarios based on EA data.
Figure 1: Decision logic for elemental validation. Note that both CHNS and Titration paths must pass for final release.
Interpretation of Results & Troubleshooting
When experimental values deviate from the theoretical benchmarks in Table 1 , use this guide to diagnose the root cause.
Scenario 1: Low Carbon (%C < 45.8%) & High Hydrogen (%H > 5.4%)
-
Diagnosis: Retained Solvent or Moisture.
-
Causality: The indoline nitrogen and sulfonyl group can form hydrogen bonds with water or methanol.
-
Correction: Dry sample at 60°C under high vacuum for 12 hours. Re-run TGA (Thermogravimetric Analysis) to confirm volatile loss.
Scenario 2: Low Chlorine (%Cl < 14.8%)
-
Diagnosis: Incomplete Salt Formation.
-
Causality: The sample likely contains a mixture of the HCl salt and the free base.
-
Correction: Recrystallize using anhydrous HCl in Ethanol/Ether to ensure full protonation.
Scenario 3: High Sulfur (%S > 14.0%)
-
Diagnosis: Disulfonated Impurity.
-
Causality: Over-sulfonation during the synthesis step (e.g., reaction at C7 position as well as C5).
-
Correction: This is a chemical purity issue, not a drying issue. Check HPLC/LC-MS.
References
-
Microanalysis of Hydrochloride Salts. (2021). Agilent Application Note: Elemental Analysis of Pharmaceutical Salts. Retrieved March 5, 2026, from [Link]
Sources
Validating synthesis of 5-(Methylsulfonyl)indoline HCl via melting point determination
Title: Validating Synthesis of 5-(Methylsulfonyl)indoline HCl: A Melting Point Determination Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Go/No-Go" Gate
In the synthesis of 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8), melting point (MP) determination serves as the critical "Go/No-Go" gate before investing in high-cost analytical techniques like HPLC or NMR. While advanced analytics provide structural certainty, they are resource-intensive. This guide establishes a robust, self-validating protocol using MP to instantly assess the purity of your synthesized intermediate.
The Core Insight: The hydrochloride salt of 5-(methylsulfonyl)indoline is often hygroscopic or decomposes upon melting, leading to ambiguous results. The authoritative validation method is the conversion of a pilot aliquot to the Free Base (CAS: 387350-92-7) , which exhibits a sharp, distinct melting point at 129–131 °C . This guide compares this "Free Base Conversion" method against direct salt measurement and outlines the specific thermal behaviors of key impurities.
Technical Context & Causality
Why Melting Point?
For the 5-(methylsulfonyl)indoline scaffold, MP determination is not just about identity; it is a sensitive probe for hydrogenation efficiency . The most common synthetic route involves the reduction of 5-(methylsulfonyl)indole .
-
The Problem: Indoles and Indolines have distinct π-stacking interactions. A partially reduced mixture will form a eutectic system, significantly depressing the MP.
-
The Solution: A sharp MP within the 129–131 °C range (Free Base) confirms the complete disruption of the aromatic indole system and the absence of low-melting precursors like 5-bromoindoline.
Method Comparison: Direct Salt vs. Free Base Conversion
| Feature | Method A: Direct HCl Salt MP | Method B: Free Base Conversion (Recommended) |
| Target Value | >200 °C (Often dec.) | 129–131 °C (Sharp) |
| Reliability | Low (Hygroscopicity widens range) | High (Crystalline, non-hygroscopic) |
| Impurity Sensitivity | Masked by decomposition | High (Eutectic depression clearly visible) |
| Equipment | Capillary / DSC | Capillary (Standard) |
| Verdict | Screening Only | Definitive Validation |
Comparative Analysis: Product vs. Impurities
To validate your synthesis, you must distinguish the product from its likely precursors. The table below provides the thermal signatures required for this discrimination.
Table 1: Thermal Profile of Target and Key Impurities
| Compound | Role | Melting Point (°C) | Observation Logic |
| 5-(Methylsulfonyl)indoline | Target (Free Base) | 129 – 131 | Sharp (Range < 2°C): High Purity (>98%).Wide (125–130°C): Solvent/Indole contamination. |
| 5-(Methylsulfonyl)indole | Starting Material | >150 (Est.) | Higher MP: Presence raises the MP of the mixture or broadens it significantly depending on ratio. |
| 5-Bromoindoline | Precursor (Alt. Route) | 36 – 40 | Drastic Depression: Even trace amounts will collapse the MP of the product to <120°C. |
| 5-(Methylsulfonyl)indoline HCl | Target (Salt Form) | >220 (Dec.) | Decomposition: Browning/gas evolution prevents accurate thermodynamic MP determination. |
Critical Note: If your synthesized HCl salt melts cleanly below 200°C, it is likely not the correct salt form or is heavily contaminated with the free base or inorganic salts.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating . If the "Free Base Conversion" step does not yield a solid melting at 129–131 °C, the synthesis is incomplete, regardless of what the crude HCl salt looks like.
Phase 1: Free Base Conversion (The "Pilot Check")
Perform this on a 50–100 mg aliquot of your crude HCl salt.
-
Dissolution: Dissolve 100 mg of the synthesized 5-(Methylsulfonyl)indoline HCl in 2 mL of water. (Solution should be clear; turbidity implies non-polar impurities).
-
Neutralization: Add 1M NaOH dropwise until pH ~10. A white precipitate (the Free Base) should form immediately.
-
Extraction: Extract with 2 mL Ethyl Acetate (EtOAc). Separate the organic layer.[1][2]
-
Drying: Dry the EtOAc layer over anhydrous
, filter, and evaporate to dryness. -
Recrystallization (Optional but Recommended): Recrystallize the residue from a minimum amount of Ethanol/Hexane (1:3) if an oil is obtained.[3]
Phase 2: Melting Point Determination
-
Preparation: Pack the dried Free Base solid into a capillary tube (2-3 mm height). Ensure the sample is densely packed to avoid air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 110°C.
-
Critical Ramp:1°C/min from 110°C to 135°C.
-
-
Observation: Record the temperature at the onset of liquefaction (T1) and complete clearing (T2).
Phase 3: Decision Matrix
-
(T2 - T1) < 2°C AND T2
131°C: PASS. Proceed to HPLC/NMR. - > 5°C OR T2 < 125°C: FAIL. Significant impurity (likely 5-bromoindoline or solvent). Dry further or recrystallize.
-
T1 > 135°C: FAIL. Likely unreduced Indole starting material. Check reaction completion.
Visualization: Validation Logic Flow
The following diagram illustrates the logical pathway for validating the synthesis, highlighting the "Free Base Conversion" as the central verification step.
Figure 1: Decision logic for validating 5-(methylsulfonyl)indoline synthesis. The Free Base conversion path (solid lines) offers definitive data compared to the ambiguous direct salt measurement.
References
-
BuyersGuideChem. 2,3-Dihydro-5-(methylsulfonyl)-(1H)-indole Properties and Melting Point. Retrieved from
-
Sigma-Aldrich. 5-Bromoindoline Physical Properties and Melting Point Data. Retrieved from
-
National Institutes of Health (NIH). Novel N-methylsulfonyl-indole derivatives: biological activity and synthesis. (Context on Indole/Indoline derivatives). Retrieved from
-
ChemScene. 5-Methylsulfonyl-1H-indole Product Information. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(Methylsulfonyl)indoline hydrochloride
Executive Summary & Risk Profile
Handling 5-(Methylsulfonyl)indoline hydrochloride requires a nuanced understanding of its physicochemical properties beyond the standard Safety Data Sheet (SDS). As an indoline derivative stabilized as a hydrochloride salt, this compound presents a dual risk profile: chemical irritation typical of sulfonyl-functionalized heterocycles and physical hazards associated with fine, hygroscopic powders.[1][2]
This guide moves beyond generic advice, providing a self-validating safety protocol designed to protect both the researcher and the integrity of the compound.
Hazard Identification (GHS Classification)
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | Strict hygiene zones; no glove-to-face contact.[1][2] |
| H315 | Causes skin irritation | Nitrile gloves are mandatory; immediate wash-off protocol.[1][2] |
| H319 | Causes serious eye irritation | Particulate-tight goggles required during powder handling.[1][2] |
| H335 | May cause respiratory irritation | Critical: All solid-phase manipulation must occur in a fume hood.[1][2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it must adapt to the state of matter (Solid vs. Solution).[2] The hydrochloride salt form increases the likelihood of fine particulate generation, making inhalation the primary exposure vector.[2]
Tiered Protection Protocol[1][2]
| Protection Zone | PPE Requirement | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow side-entry of airborne dusts.[1][2] Goggles seal the ocular cavity against hygroscopic dust that becomes corrosive upon contact with eye moisture.[2] |
| Dermal (Hand) | Double Nitrile Gloves (Min 0.11mm thickness) | Outer Layer: 4 mil nitrile (discard immediately upon contamination).[1][2] Inner Layer: 4 mil nitrile (barrier against permeation during doffing).[1][2] Latex is discouraged due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMSO).[1][2] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary Control: Engineering controls supersede respirators.[1][2] Secondary: If hood work is impossible, use a P100/N95 particulate respirator .[1][2] |
| Body | Lab Coat (High-Neck, Tyvek Sleeves) | Standard cotton coats absorb liquids.[1][2] Use Tyvek sleeve covers to bridge the gap between glove and coat cuff, preventing wrist exposure.[2] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the operational state.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.[1][2]
Operational Protocols: From Storage to Synthesis[2]
A. Storage & Stability (The "Hidden" Hazard)[2][3]
-
Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Why: Hydrochloride salts are often hygroscopic.[1][2] Absorption of atmospheric moisture does not just degrade the compound; it alters the molecular weight basis for stoichiometric calculations, leading to failed reactions.[2]
-
Protocol: Parafilm is insufficient.[1][2] Use electrical tape over the cap or store in a desiccator within the fridge.[2]
B. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during weighing due to static charge dispersing fine powder.[2]
-
Static Control: Use an anti-static gun or wipe on the spatula and weigh boat before transfer.[2]
-
Containment: Place the analytical balance inside the fume hood. If the balance is sensitive to drafts, use a "balance shield" or weigh inside a tared, screw-top vial rather than an open weigh boat.
-
Transfer: Never pour from the stock bottle. Use a clean, dry spatula to transfer to a secondary container to prevent cross-contamination of the bulk stock.[2]
C. Solubilization
-
Solubility: Soluble in DMSO, Methanol.[1][2] Sparingly soluble in non-polar solvents.[2]
-
Exotherm: Dissolution of HCl salts can be slightly exothermic.[1][2] Add solvent slowly.[2]
Emergency Response & Spill Management
In the event of a release, immediate action minimizes long-term contamination.[1][2]
Spill Response Workflow
Figure 2: Step-by-step workflow for managing solid spills to prevent aerosolization.[1][2]
Specific Spill Tactics
-
Solid Spill: Do NOT spray water directly on the powder.[1][2] This creates a corrosive slurry and spreads the contamination.[2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use alcohol/solvents, as they may increase skin permeability to the compound.[2]
Disposal & Waste Management
Disposal must comply with local environmental regulations (RCRA in the US).[2]
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2]
-
Liquid Waste: Segregate into Halogenated Organic Waste streams (due to the HCl component and potential use of DCM) or Non-Halogenated depending on the solvent used.[1][2]
-
Destruction: The preferred method is High-Temperature Incineration .[1][2]
-
Note: Ensure the waste manifest lists "Indoline derivative" and "Sulfur containing" to prevent mixing with incompatible oxidizers.[2]
-
References
-
Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: 5-(Methylsulfonyl)indoline. Retrieved from [1][2]
-
Cayman Chemical. (2024).[1][2][5] Safety Data Sheet: Indoline Derivatives. Retrieved from [1]
-
Fluorochem. (2023).[1][2][6] Product Specification: 5-(METHYLSULFONYL)-INDOLINE HCL.[1][2] Retrieved from [1][2]
-
PubChem. (n.d.).[1][2] Compound Summary: Indoline derivatives. National Library of Medicine.[2] Retrieved from [1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
